Technical Documentation Center

8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate
  • CAS: 58199-96-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structure Elucidation of 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 8-Desacetyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate, a significant derivative of the anthracycline antibiotic, Daunorubicin. As a crucial reference standard and potential impurity in the synthesis of Daunorubicin-related active pharmaceutical ingredients (APIs), its unambiguous identification is paramount for regulatory compliance, quality control, and drug safety. This document moves beyond a simple listing of analytical techniques, delving into the scientific rationale behind the selection of methods and the interpretation of the resulting data.

Introduction: The Significance of 8-Desacetyl-8-carboxy Daunorubicin

8-Desacetyl-8-carboxy Daunorubicin is a key related substance of Daunorubicin, an antineoplastic agent used in the treatment of various cancers.[1][2] Its structure differs from the parent compound by the hydrolysis of the C-8 acetyl group to a carboxylic acid. This modification significantly alters the molecule's polarity and potential biological activity. The presence of this and other related compounds in the final drug product must be strictly controlled to ensure safety and efficacy.[1][2] Therefore, a robust and scientifically sound approach to its structural elucidation is not merely an academic exercise but a critical component of pharmaceutical development and manufacturing.

This guide will systematically walk through a multi-technique approach to confirm the identity and structure of 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate, emphasizing the synergy between different analytical methods to build a cohesive and irrefutable structural assignment.

Foundational Knowledge: Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of the target molecule is the first step in its characterization. This data informs the selection of appropriate analytical conditions and provides a preliminary basis for identification.

PropertyValueSource
Molecular Formula C₂₆H₂₈ClNO₁₁ · xH₂O[2][3]
Molecular Weight 565.96 g/mol (anhydrous)[2][3]
IUPAC Name (2S,4S)-4-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-2-carboxylic acid hydrochloride[1]
Appearance Red Solid[4]

Strategic Approach to Structure Elucidation: A Multi-Faceted Workflow

The definitive elucidation of a complex organic molecule like 8-Desacetyl-8-carboxy Daunorubicin requires a multi-pronged analytical strategy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence assignment. The following workflow is proposed as a robust and self-validating system.

structure_elucidation_workflow cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Confirmation LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) Structure_Proposal Structure Proposal & Fragment Analysis LC_MS->Structure_Proposal Provides molecular weight and initial fragmentation Purity_Assessment Purity Assessment (HPLC) Purity_Assessment->LC_MS Provides pure sample for MS analysis NMR Nuclear Magnetic Resonance (NMR) (1H, 13C, 2D) NMR->Structure_Proposal Provides detailed connectivity and stereochemistry FTIR Fourier-Transform Infrared Spectroscopy (FT-IR) FTIR->Structure_Proposal Identifies functional groups HRMS High-Resolution Mass Spectrometry (HRMS) HRMS->Structure_Proposal Confirms elemental composition Final_Confirmation Final Structure Confirmation Structure_Proposal->Final_Confirmation Cohesive interpretation of all data

Caption: A strategic workflow for the comprehensive structure elucidation of 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate.

Experimental Protocols and Data Interpretation

Purity Assessment and Isolation: High-Performance Liquid Chromatography (HPLC)

Rationale: Before detailed structural analysis, it is imperative to ensure the purity of the analyte. HPLC is the gold standard for separating the target compound from potential impurities, including the parent drug Daunorubicin, its precursors, and other degradation products. A stability-indicating HPLC method is crucial.

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically employed. For example, a mixture of an aqueous buffer (e.g., ammonium formate with formic acid for pH control) and an organic modifier (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve separation from known and potential impurities.

  • Detection: UV-Vis detector at a wavelength where the anthracycline chromophore has significant absorbance (typically around 254 nm and 485 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Data Interpretation: The chromatogram should show a single, sharp, and symmetrical peak for 8-Desacetyl-8-carboxy Daunorubicin. The retention time will be different from that of Daunorubicin due to the increased polarity of the carboxylic acid group compared to the acetyl group. The peak purity should be assessed using a photodiode array (PDA) detector.

Molecular Weight and Fragmentation: Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS provides crucial information about the molecular weight of the compound and its fragmentation pattern, which is instrumental in piecing together the structure.

Experimental Protocol:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for anthracyclines.

  • Mass Analyzer: A quadrupole or ion trap analyzer can be used for initial MS and MS/MS experiments.

  • Scan Range: m/z 100-1000.

  • Collision-Induced Dissociation (CID): Perform MS/MS on the protonated molecular ion to induce fragmentation.

Data Interpretation:

  • Expected Molecular Ion: In positive ESI mode, the protonated molecule [M+H]⁺ is expected at m/z 566.0, corresponding to the anhydrous molecular weight of 565.96 g/mol .

  • Key Fragmentation Pathway: A characteristic fragmentation of anthracyclines is the cleavage of the glycosidic bond. This results in two major fragment ions:

    • The aglycone portion (the tetracyclic ring system).

    • The daunosamine sugar moiety. This facile loss of the sugar moiety during ionization is a well-documented phenomenon for daunorubicin-containing molecules.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation of the elemental composition, HRMS (e.g., using a TOF or Orbitrap analyzer) is essential. The measured exact mass should be within a narrow tolerance (e.g., < 5 ppm) of the calculated exact mass for C₂₆H₂₈NO₁₁ (the protonated form).

Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in the molecule. This is particularly useful for confirming the presence of the carboxylic acid and the absence of the acetyl group.

Experimental Protocol:

  • Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples. Alternatively, a KBr pellet can be prepared.

  • Spectral Range: 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum should be compared with that of Daunorubicin. Key differences to look for include:

  • Presence of a broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

  • Presence of a C=O stretch from the carboxylic acid, usually around 1700-1725 cm⁻¹.

  • Absence of the characteristic C=O stretch of the acetyl group found in Daunorubicin (around 1715 cm⁻¹).

  • Shared features with Daunorubicin, such as the quinone C=O stretches, aromatic C=C stretches, and C-O stretches.

Definitive Structure and Stereochemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the unambiguous assignment of all protons and carbons and confirm the connectivity of the molecule.

Experimental Protocol:

  • Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or Methanol-d₄.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiments:

    • ¹H NMR: Provides information on the proton environments, their integrations, and coupling patterns.

    • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and identifying quaternary carbons.

Data Interpretation (Hypothetical Data Based on Structural Knowledge):

¹H NMR:

  • Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the tetracyclic ring system.

  • Sugar Protons: A series of signals for the daunosamine moiety, including the anomeric proton (typically a doublet around δ 5.0-5.5 ppm).

  • Aliphatic Protons: Signals for the protons on the A-ring of the tetracycle.

  • Absence of Acetyl Protons: The characteristic singlet for the acetyl methyl group in Daunorubicin (around δ 2.2-2.4 ppm) will be absent.

  • Carboxylic Acid Proton: A broad singlet, which may be exchangeable with deuterium in the solvent, at a downfield chemical shift.

¹³C NMR:

  • Carbonyl Carbons: Signals for the quinone carbonyls and the carboxylic acid carbonyl (downfield, >170 ppm).

  • Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm).

  • Sugar Carbons: Signals corresponding to the carbons of the daunosamine moiety.

  • Aliphatic Carbons: Signals for the sp³ hybridized carbons of the A-ring.

  • Absence of Acetyl Carbons: The signals for the acetyl carbonyl and methyl carbons in Daunorubicin will be absent. The chemical shift of the C-8 carbon will be significantly different due to the change in substituent.

2D NMR:

  • COSY: Will confirm the proton-proton connectivities within the daunosamine sugar and the aliphatic A-ring.

  • HSQC: Will directly link each proton to its attached carbon, aiding in the assignment of the ¹³C spectrum.

  • HMBC: Will be critical for confirming the overall structure. For example, correlations from the anomeric proton of the sugar to the C-7 carbon of the aglycone will confirm the glycosidic linkage. Correlations from protons on the A-ring to the C-8 carbon and the new carboxylic acid carbon will definitively place the carboxyl group.

nmr_connectivity cluster_aglycone Aglycone cluster_sugar Daunosamine Sugar Aromatic_H Aromatic Protons Aromatic_C Aromatic Carbons Aromatic_H->Aromatic_C HSQC (1J) Aliphatic_C A-Ring Carbons Aromatic_H->Aliphatic_C HMBC (2J, 3J) Aliphatic_H A-Ring Protons Aliphatic_H->Aliphatic_H Aliphatic_H->Aliphatic_C HSQC (1J) C8_COOH C-8 Carboxyl Group Aliphatic_H->C8_COOH HMBC (2J, 3J) Sugar_H Sugar Protons Sugar_H->Sugar_H Sugar_C Sugar Carbons Sugar_H->Sugar_C HSQC (1J) Anomeric_H Anomeric Proton (H-1') Anomeric_H->Aliphatic_C HMBC (3J to C-7)

Caption: Key 2D NMR correlations for confirming the structure of 8-Desacetyl-8-carboxy Daunorubicin.

Forced Degradation Studies: Assessing Stability and Method Specificity

Rationale: To ensure that the analytical methods are "stability-indicating," forced degradation studies are performed.[5][6] This involves subjecting the molecule to harsh conditions to intentionally produce degradation products. The analytical methods must be able to separate the intact drug from these degradants.

Experimental Protocols:

  • Acid Hydrolysis: Treat with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.

  • Base Hydrolysis: Treat with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature. Anthracyclines are known to be particularly unstable in alkaline conditions.[5]

  • Oxidation: Treat with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the solid material to dry heat.

  • Photodegradation: Expose a solution of the compound to UV and/or visible light.

Data Analysis: The stressed samples are analyzed by the developed HPLC method. The goal is to demonstrate that any degradation products are well-resolved from the main peak of 8-Desacetyl-8-carboxy Daunorubicin, confirming the method's specificity. The degradation products can also be tentatively identified using LC-MS.

Conclusion: A Holistic Approach to Structural Certainty

The structural elucidation of 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate is a systematic process that relies on the convergence of data from multiple, orthogonal analytical techniques. By following the workflow and principles outlined in this guide—from initial purity assessment and molecular weight determination to detailed spectroscopic analysis and forced degradation studies—researchers and drug development professionals can achieve a high degree of confidence in the identity and structure of this important Daunorubicin-related compound. This rigorous approach is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • Kaushik, D., & Bansal, G. (2016). Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. Journal of Pharmaceutical Analysis, 6(4), 239–247. [Link]

  • Veeprho Pharmaceuticals. (n.d.). 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Daunorubicin Hydrochloride-impurities. Retrieved from [Link]

  • Kudryavtsev, P. A., et al. (2022). Design of New Daunorubicin Derivatives with High Cytotoxic Potential. International Journal of Molecular Sciences, 23(3), 1339. [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 9(5), 629.
  • Pharmaffiliates. (n.d.). Product Name : 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate. Retrieved from [Link]

  • Purdue University. (n.d.). Synthesis of daunorubicin peptide conjugates. Purdue e-Pubs. Retrieved from [Link]

  • Patel, K. N., et al. (2012). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 9(2), 795-804.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Singh, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
  • Martins Teixeira, M. B. (2018). Synthesis of novel anthracycline derivatives containing azido glycosides. Universidade de São Paulo.
  • Kudryavtsev, P. A., et al. (2022). Design of New Daunorubicin Derivatives with High Cytotoxic Potential. International Journal of Molecular Sciences, 23(3), 1339. [Link]

  • Wang, Y., et al. (2019). Conjugating Daunorubicin and Doxorubicin to GTP by Formaldehyde to Overcome Drug Resistance. Molecules, 24(12), 2297. [Link]

  • Axios Research. (n.d.). Daunorubicin Impurity 8. Retrieved from [Link]

  • Request PDF. (n.d.). Photophysical study on daunorubicin by fluorescence spectroscopy. Retrieved from [Link]

Sources

Exploratory

In Vitro Generation of 8-Desacetyl-8-carboxy Daunorubicin: A Technical Guide to Anthracycline Degradation and Impurity Synthesis

Executive Summary & Clinical Relevance Daunorubicin is a cornerstone anthracycline chemotherapeutic agent used primarily in the treatment of specific leukemias. During the formulation of anthracyclines—particularly in li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Clinical Relevance

Daunorubicin is a cornerstone anthracycline chemotherapeutic agent used primarily in the treatment of specific leukemias. During the formulation of anthracyclines—particularly in liposomal delivery systems that utilize transmembrane pH gradients (such as citrate buffers)—the active pharmaceutical ingredient (API) is susceptible to specific chemical degradation pathways[1].

One of the most critical and heavily monitored degradants is 8-Desacetyl-8-carboxy Daunorubicin (also cataloged as Daunorubicin Impurity 8, CAS: 58199-96-5)[2]. Regulatory agencies (FDA/EMA) require stringent monitoring of this impurity. This whitepaper provides an authoritative, self-validating in vitro methodology for intentionally generating this degradation product. Synthesizing this compound is essential for analytical method validation (AMV), establishing reference standards, and ensuring quality control (QC) in pharmaceutical development.

Mechanistic Causality: The Oxidative Cleavage Pathway

To synthesize an impurity reliably, one must understand the thermodynamic and kinetic drivers of its formation. The anthracycline core of daunorubicin features an acetyl group (-COCH₃) at the C9 position (historically numbered as C8 in legacy impurity nomenclatures).

Why does this specific impurity form?

In the presence of transition metals (e.g., Cu²⁺, Fe³⁺) or specific buffer complexes like citrate, the acetyl group becomes highly susceptible to reactive oxygen species (ROS)-mediated oxidative cleavage[3].

  • Citrate Complexation: Citrate acts as a chelator that can bind trace metals. In liposomal formulations, this creates redox-active complexes that generate localized hydroxyl radicals (•OH) via Fenton-like chemistry[1].

  • C-C Bond Cleavage: The attack of ROS on the methyl ketone of daunorubicin leads to the oxidative cleavage of the C8-C9 bond. This highly specific cleavage converts the acetyl moiety into a carboxylic acid (-COOH), yielding the 8-carboxy derivative[4].

  • Redox vs. Glycosidic Cleavage: While anthracyclines can also undergo glycosidic cleavage to form aglycones under reductive conditions, controlling the oxidative environment strictly favors the C-C bond cleavage at the acetyl group[5].

Pathway DNR Daunorubicin (C9-Acetyl) ROS ROS / Citrate Complex (H2O2 / Cu2+) DNR->ROS Oxidation INT Peroxide Intermediate (C-C Bond Cleavage) ROS->INT Catalysis PROD 8-Desacetyl-8-carboxy Daunorubicin INT->PROD Degradation

Fig 1: ROS-mediated oxidative cleavage pathway of Daunorubicin to its 8-carboxy derivative.

In Vitro Generation Protocol

To synthesize 8-Desacetyl-8-carboxy Daunorubicin with high yield and purity, we employ a controlled, ROS-driven oxidative cleavage methodology.

Self-Validating System Design: This protocol is inherently self-validating. By utilizing a continuous LC-MS feedback loop during the thermal incubation phase, the operator can track the exact mass shift (+2 Da) in real-time. The reaction is only quenched when the specific internal conversion threshold is met, preventing over-oxidation into uncharacterized polymeric degradants.

Step-by-Step Methodology
  • Substrate Preparation (The Matrix): Dissolve 100 mg of Daunorubicin Hydrochloride API in 50 mL of 100 mM Sodium Citrate buffer adjusted to pH 5.5.

    • Causality: The slightly acidic citrate buffer mimics the internal aqueous phase of liposomal formulations, acting both as a stabilizing matrix for the anthracycline ring and a chelator to facilitate the transition state[1].

  • Oxidative Induction (The Trigger): Introduce 5 mol% of Copper(II) chloride (CuCl₂) followed by the dropwise addition of 1.5 equivalents of Hydrogen Peroxide (H₂O₂).

    • Causality: Cu²⁺ catalyzes the decomposition of H₂O₂ into highly reactive hydroxyl radicals precisely at the chelation site near the C9-acetyl group, initiating the C-C bond cleavage[3].

  • Thermal Incubation & Real-Time Tracking: Stir the reaction mixture at 40°C in the dark for 4–6 hours. Aliquot 10 µL every 60 minutes for LC-MS analysis.

    • Causality: Darkness prevents non-specific UV-induced photodegradation. The 40°C temperature accelerates the kinetic rate of cleavage without inducing thermal hydrolysis of the daunosamine sugar moiety.

  • Reaction Quenching (The Stop Mechanism): Once LC-MS indicates >70% conversion to the[M+H]⁺ 530.16 peak, quench the reaction by adding 10 mL of 1M Ascorbic Acid.

    • Causality: Ascorbic acid rapidly neutralizes residual ROS and reduces Cu²⁺ to Cu⁺, instantly halting the oxidative cascade and preserving the newly formed carboxyl group[4].

  • Purification & Isolation: Subject the quenched mixture to Preparative HPLC (C18 column, gradient elution of Acetonitrile/Water with 0.1% Trifluoroacetic acid). Collect the fraction corresponding to the 8-carboxy derivative, remove the solvent via rotary evaporation, and lyophilize to yield a dark red solid[6].

Workflow Step1 Step 1: Substrate Preparation Dissolve Daunorubicin HCl in Citrate Buffer (pH 5.5) Step2 Step 2: Oxidative Induction Add H2O2 & CuCl2 (Catalyst) Incubate at 40°C Step1->Step2 Step3 Step 3: Reaction Quenching Neutralize with Ascorbic Acid Monitor via LC-MS Step2->Step3 Step4 Step 4: Purification Preparative HPLC (C18) Lyophilization to Solid Step3->Step4

Fig 2: Step-by-step in vitro generation and purification workflow for the target impurity.

Analytical Characterization & Quantitative Data

Validation of the synthesized 8-Desacetyl-8-carboxy Daunorubicin is confirmed through mass spectrometry and reverse-phase chromatography. The replacement of the acetyl group (-COCH₃, mass 43) with a carboxyl group (-COOH, mass 45) results in a distinct +2 Da mass shift and a reduction in retention time due to the increased polarity of the ionizable acid[2].

Table 1: Comparative Analytical Metrics
ParameterDaunorubicin Hydrochloride (API)8-Desacetyl-8-carboxy Daunorubicin (Impurity)
CAS Number 23541-50-658199-96-5
Molecular Formula C₂₇H₂₉NO₁₀ · HClC₂₆H₂₇NO₁₁ · HCl
Molecular Weight 563.98 g/mol 565.95 g/mol
C9 (Legacy C8) Substituent Acetyl (-COCH₃)Carboxyl (-COOH)
Relative Retention Time (RRT) 1.00 (Reference Standard)~0.85 (Elutes earlier due to high polarity)
Mass Spectrometry (ESI+) [M+H]⁺ 528.18[M+H]⁺ 530.16 (+2 Da shift)

Conclusion

Understanding and intentionally replicating the degradation pathways of anthracyclines is a non-negotiable requirement for modern formulation scientists. By utilizing a controlled, ROS-driven oxidative cleavage methodology, laboratories can reliably generate high-purity 8-Desacetyl-8-carboxy Daunorubicin. This self-validating approach not only secures a steady supply of critical reference standards but also empowers pharmaceutical teams to build robust, compliant quality control frameworks for life-saving chemotherapeutics.

References

  • US Patent 10251901B2 : Thermosensitive nanoparticle formulations and method of making the same. Details the role of citrate complexes in the formation of 8-desacetyl-8-carboxy daunorubicin. Google Patents.

  • MDPI (Molecules, 2018) : Synthesis of a Reactive Oxygen Species-Responsive Doxorubicin Derivative. Explores Cu²⁺/H₂O₂ ROS generation for the oxidative cleavage of anthracycline conjugates.

  • PubMed (Biochem Pharmacol, 2003) : Oxidation of anthracycline anticancer agents by the peroxidase mimic microperoxidase 11 and hydrogen peroxide. Investigates the direct H₂O₂-mediated oxidation of daunorubicin.

  • PubMed (Int J Radiat Biol Relat Stud Phys Chem Med, 1986) : Pulse radiolysis study of daunorubicin redox reactions: redox cycles or glycosidic cleavage? Analyzes the competition between glycosidic cleavage and redox cycling in aqueous environments.

  • ResearchGate (2015) : Identification, Isolation and Characterization of Unknown Impurity in Daunorubicin Hydrochloride. Outlines the preparative HPLC isolation and lyophilization of daunorubicin impurities.

  • ECHEMI Chemical Database : 58199-96-5, 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Formula. Provides the exact mass, molecular formula, and chemical properties of the target impurity.

Sources

Foundational

Biological relevance of 8-Desacetyl-8-carboxy Daunorubicin as a metabolite

Title: The Biological and Pharmaceutical Relevance of 8-Desacetyl-8-carboxy Daunorubicin: A Technical Guide to Formulation Metabolites and Bioactive Analogs Executive Summary Anthracyclines, such as daunorubicin and doxo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Biological and Pharmaceutical Relevance of 8-Desacetyl-8-carboxy Daunorubicin: A Technical Guide to Formulation Metabolites and Bioactive Analogs

Executive Summary Anthracyclines, such as daunorubicin and doxorubicin, remain cornerstones in the treatment of hematological malignancies and solid tumors. While their in vivo enzymatic metabolism (primarily via aldo-keto reductases to form secondary alcohols like daunorubicinol) is well-documented, their physicochemical degradation pathways within advanced drug delivery systems generate a distinct class of "formulation metabolites." Among these, 8-Desacetyl-8-carboxy Daunorubicin (8-DCD) (CAS 58199-96-5) has emerged as a critical compound of interest.

As a Senior Application Scientist specializing in nanomedicine and analytical chemistry, I approach 8-DCD not merely as an impurity, but as a biologically active analog that dictates the shelf-life, safety, and efficacy of liposomal anthracycline formulations. This whitepaper dissects the mechanistic formation of 8-DCD, its intrinsic biological relevance, and the self-validating analytical protocols required to monitor it.

Mechanistic Causality: The Formation of 8-DCD in Liposomal Systems

In the development of thermosensitive and targeted liposomal formulations, daunorubicin is typically loaded into the aqueous core using a transmembrane pH gradient. Historically, a citrate buffer has been employed to trap the drug as an intra-liposomal co-crystal or salt.

However, empirical evidence reveals that the citrate complex acts as a catalyst for the hydrolytic degradation of the anthracycline core over time. This microenvironmental instability leads directly to the formation of 8-DCD and other related substances (e.g., Impurity A). By strategically replacing the citrate trapping agent with a sulfate complex, formulation scientists can drastically suppress the formation of 8-DCD, thereby preserving the structural integrity of the active pharmaceutical ingredient (API) .

Pathway cluster_invivo In Vivo Enzymatic Metabolism cluster_invitro In Vitro Liposomal Degradation DNR Daunorubicin (Parent API) Enzyme Aldo-Keto Reductases (AKR / CBR) DNR->Enzyme Citrate Intra-Liposomal Citrate Complexation DNR->Citrate DNR_ol Daunorubicinol (Active Metabolite) Enzyme->DNR_ol DCD 8-Desacetyl-8-carboxy Daunorubicin (Formulation Metabolite) Citrate->DCD Hydrolysis Bio Anti-neoplastic Activity & Topoisomerase II Inhibition DCD->Bio

Fig 1. Divergent pathways of Daunorubicin: In vivo metabolism vs. liposomal formulation degradation.

Biological Relevance and Anti-Neoplastic Activity

While classified by regulatory bodies (FDA/EMA) as a degradation product that must be strictly monitored , 8-DCD is not biologically inert. It retains the core tetracyclic aglycone structure characteristic of anthracyclines. Consequently, 8-DCD exhibits intrinsic anti-neoplastic activity .

Like its parent compound, 8-DCD is capable of intercalating into DNA base pairs and disrupting topoisomerase II-mediated DNA repair, leading to apoptosis. Furthermore, the metabolism of anthracycline analogs often involves single-electron reduction to semiquinone radicals, generating reactive oxygen species (ROS) that contribute to both tumor cytotoxicity and dose-limiting cardiotoxicity . The presence of 8-DCD in a formulation therefore complicates the pharmacokinetic and toxicological profile of the drug, necessitating rigorous analytical control.

Quantitative Data Summary

To understand the impact of formulation design on 8-DCD generation, we must look at long-term stability metrics. Table 1 summarizes the causal relationship between the intra-liposomal trapping agent and the accumulation of 8-DCD over a 2-year period at 8°C.

Table 1: Impact of Liposomal Trapping Agent on 8-DCD Formation (Storage at 8°C)

Formulation MatrixTrapping AgentStorage DurationRelative 8-DCD Concentration (%)Stability Outcome
Liposomal DaunorubicinCitrate Buffer6 Months> 0.5%Sub-optimal
Liposomal DaunorubicinCitrate Buffer24 Months> 2.0%Regulatory Failure
Liposomal DaunorubicinSulfate Buffer6 Months< 0.2%Highly Stable
Liposomal DaunorubicinSulfate Buffer24 Months< 0.5%Optimal

Data synthesized from accelerated stability profiling of thermosensitive nanoparticles.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol for the extraction and quantification of 8-DCD is designed as a self-validating system. Every step includes a built-in quality control (QC) checkpoint to prevent false positives or matrix-induced signal suppression.

Protocol: UHPLC-MS/MS Quantification of 8-DCD in Liposomal Matrices

Rationale: Liposomal encapsulation protects the drug but severely complicates extraction. We must disrupt the lipid bilayer without utilizing harsh conditions that might artificially induce the degradation of Daunorubicin into 8-DCD during sample preparation.

Step 1: Matrix Disruption and Quenching

  • Aliquot 50 µL of the liposomal formulation into a low-bind microcentrifuge tube.

  • Add 200 µL of ice-cold acidified isopropanol (0.1% formic acid). Causality: Isopropanol effectively solubilizes the phospholipid bilayer, while the low temperature and acidic pH quench any ongoing hydrolytic degradation of the parent API.

  • Validation Checkpoint: Spike the sample with 10 µL of Daunorubicin-d3 (Internal Standard, 100 ng/mL). The recovery of this stable isotope must remain >95% to validate extraction efficiency.

Step 2: Protein/Lipid Precipitation

  • Vortex the mixture for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial, leaving the lipid pellet undisturbed.

Step 3: Chromatographic Separation (UHPLC)

  • Inject 5 µL of the supernatant onto a C18 column (e.g., 1.7 µm, 2.1 x 100 mm) maintained at 40°C.

  • Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Validation Checkpoint: System Suitability Test (SST). Ensure the chromatographic resolution (Rs) between Daunorubicin and 8-DCD is > 1.5. If co-elution occurs, matrix suppression will invalidate the MS/MS quantification.

Step 4: Tandem Mass Spectrometry (MS/MS) Detection

  • Operate the mass spectrometer in Electrospray Ionization positive (ESI+) mode.

  • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 8-DCD (e.g., m/z 566.2 -> product ions).

  • Quantify the concentration using the ratio of the 8-DCD peak area to the Daunorubicin-d3 internal standard peak area against a matrix-matched calibration curve.

Workflow S1 Step 1: Liposome Lysis (Acidified Isopropanol) QC1 QC1 S1->QC1 S2 Step 2: Centrifugation & Lipid Precipitation QC1->S2 S3 Step 3: UHPLC Separation (C18 Column) S2->S3 QC2 QC2 S3->QC2 S4 Step 4: MS/MS Detection (MRM Mode) QC2->S4

Fig 2. Self-validating UHPLC-MS/MS workflow for 8-DCD extraction and quantification.

Conclusion

For drug development professionals, 8-Desacetyl-8-carboxy Daunorubicin represents a critical intersection between analytical chemistry and formulation science. By understanding the causal mechanisms of its formation—specifically the role of intra-liposomal citrate complexation—scientists can engineer more stable nanomedicines. Furthermore, acknowledging its intrinsic anti-neoplastic activity underscores the necessity of rigorous regulatory monitoring to ensure the safety, predictability, and efficacy of anthracycline therapies.

References

  • Title: Thermosensitive nanoparticle formulations and method of making the same (US10251901B2)
  • Title: Daunorubicin Impurities and Related Compound Source: Veeprho Pharmaceuticals URL: [Link]

Exploratory

The Role of 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate in Anthracycline Research and Quality Control

Executive Summary In the development and lifecycle management of anthracycline-based chemotherapeutics, understanding degradation pathways and impurity profiles is as critical as the active pharmaceutical ingredient (API...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development and lifecycle management of anthracycline-based chemotherapeutics, understanding degradation pathways and impurity profiles is as critical as the active pharmaceutical ingredient (API) itself. 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate (frequently designated as Daunorubicin Impurity 8 or Doxorubicin Impurity 6) is a fully characterized reference standard and research chemical[1][2].

Structurally, this compound is an analog of daunorubicin where the 8-acetyl group has been replaced by a carboxylic acid moiety[3][4]. While it exhibits baseline anti-neoplastic activity, its primary utility in the modern laboratory lies in analytical method validation (AMV), Quality Control (QC) of API synthesis, and as a critical biomarker for the degradation of liposomal anthracycline formulations[1][5]. This whitepaper explores the structural biology, mechanistic pathways, formulation stability implications, and provides a field-proven, self-validating analytical protocol for its quantification.

Chemical Identity & Structural Biology

Anthracyclines consist of an aglycone ring (anthraquinone) linked to an amino sugar (daunosamine)[]. The structural shift from an acetyl group to a carboxyl group at position 8 fundamentally alters the molecule's physicochemical properties, notably increasing its polarity and altering its pKa profile. This modification impacts both its chromatographic behavior and its DNA-intercalation kinetics.

Table 1: Physicochemical Properties
PropertySpecification / Data
IUPAC Name (2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid hydrochloride
CAS Number 58199-96-5 (HCl salt) / 69429-21-6 (Free acid) / 1010447-40-1 (Impurity 8)
Molecular Formula C₂₆H₂₈ClNO₁₁ • xH₂O
Molecular Weight 565.96 g/mol (anhydrous HCl basis)
Product Format Red Solid, highly hygroscopic
Storage Temperature -20°C (Protect from light and moisture)

Data synthesized from established reference standards[1][2][3][4].

Mechanisms of Action & Biological Significance

Although primarily utilized as a reference standard, 8-Desacetyl-8-carboxy Daunorubicin retains the core anthraquinone pharmacophore, allowing it to interact with cellular machinery similarly to its parent compounds, daunorubicin and doxorubicin[][7].

Topoisomerase II Inhibition and ROS Generation

Anthracyclines exert their cytotoxicity through two primary, parallel mechanisms:

  • DNA Intercalation & Topoisomerase II Poisoning: The planar anthraquinone ring intercalates between DNA base pairs. This stabilizes the Topoisomerase II-DNA cleavable complex, preventing the ligation of DNA double-strand breaks, ultimately halting replication and triggering apoptosis[][8].

  • Free Radical Generation: The quinone moiety undergoes one-electron reduction by oxidoreductases (e.g., NADPH-cytochrome P450 reductase) to form a semiquinone radical. In the presence of oxygen, this rapidly reoxidizes, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. This oxidative stress causes lipid peroxidation and is the primary driver of anthracycline-induced cardiotoxicity[][8].

Mechanism A 8-Desacetyl-8-carboxy Daunorubicin B DNA Intercalation A->B Binds base pairs E Reductase Metabolism (Semiquinone Radicals) A->E Electron transfer C Topoisomerase II Inhibition B->C Stabilizes cleavable complex D DNA Double-Strand Breaks C->D Prevents DNA ligation G Apoptosis / Cell Death D->G Triggers apoptotic cascade F ROS Generation (Superoxide/H2O2) E->F Reaction with O2 F->G Oxidative cellular damage

Diagram 1: Dual mechanism of Anthracycline-induced Topoisomerase II Inhibition and ROS Generation.

Formulation Stability & Degradation Pathways

In clinical applications, anthracyclines are frequently encapsulated in liposomes to improve targeted delivery to tumors while minimizing systemic cardiotoxicity. However, the internal microenvironment of these liposomes presents unique stability challenges.

The Citrate Complex Liability

Liposomal doxorubicin and daunorubicin are often actively loaded using a transmembrane pH gradient, frequently utilizing an internal citrate buffer. Research indicates that the citrate complex plays a significant role in the instability of the API, acting as a catalyst for hydrolytic and oxidative degradation[5].

Prolonged storage of citrate-loaded liposomes at 2–8°C leads to the cleavage of the 8-acetyl group and subsequent oxidation, resulting in the formation of 8-Desacetyl-8-carboxy Daunorubicin[5]. Formulation scientists have found that transitioning from a citrate complex to a sulfate complex significantly suppresses the formation of this specific degradant, maintaining its relative concentration below 0.5% over a 1-year shelf life[5].

Degradation N1 Daunorubicin API (8-Acetyl Group) N2 Liposomal Encapsulation (Citrate Buffer) N1->N2 N5 Sulfate Buffer Alternative N1->N5 Formulation Shift N3 Hydrolytic Cleavage & Oxidation N2->N3 Time / Temp N4 8-Desacetyl-8-carboxy Daunorubicin N3->N4 Degradation Pathway N5->N4 Suppresses Formation

Diagram 2: Degradation pathway of Daunorubicin in citrate-buffered liposomal formulations.

Analytical Methodologies: Stability-Indicating RP-HPLC Protocol

To ensure regulatory compliance (USP/EP guidelines), laboratories must accurately quantify 8-Desacetyl-8-carboxy Daunorubicin during the release testing of Daunorubicin API[1][9].

Causality in Method Design: Because the 8-carboxy substitution renders this impurity significantly more polar than the parent daunorubicin, it will elute earlier in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). To prevent peak tailing caused by the interaction of the primary amine on the daunosamine sugar with residual silanols on the stationary phase, a highly acidic mobile phase (pH ~2.5) with an ion-pairing agent or volatile buffer (like Formic Acid or TFA) is required.

Step-by-Step Experimental Workflow

Step 1: Reagent & Standard Preparation

  • Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA ensures the carboxylic acid remains protonated, preventing peak splitting, while masking column silanols).

  • Prepare Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Standard Solution: Dissolve 1.0 mg of 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate reference standard in 1.0 mL of Methanol (1 mg/mL stock). Dilute to 10 µg/mL using Mobile Phase A.

Step 2: Chromatographic Conditions

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (for aromatic ring quantification) and 480 nm (specific to the anthraquinone chromophore to eliminate non-related background noise).

Table 2: HPLC Gradient Parameters
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Logic
0.08515Equilibration; retains polar compounds.
5.08515Isocratic hold to resolve polar impurities.
15.04060Linear ramp to elute parent Daunorubicin.
20.01090Column wash to remove highly lipophilic degradants.
20.18515Return to initial conditions.
25.08515Re-equilibration.

Step 3: Self-Validating System Suitability A protocol is only as good as its internal controls. Before analyzing batch samples, inject a resolution mixture containing both Daunorubicin API and 8-Desacetyl-8-carboxy Daunorubicin.

  • Acceptance Criteria 1: The resolution ( Rs​ ) between the Impurity 8 peak and the Daunorubicin peak must be ≥2.5 .

  • Acceptance Criteria 2: The tailing factor ( Tf​ ) for the Impurity 8 peak must be ≤1.5 . If Tf​>1.5 , column degradation or insufficient buffer capacity is occurring, and the run must be aborted and the column flushed.

Safety, Handling, and Storage

As an anthracycline derivative, 8-Desacetyl-8-carboxy Daunorubicin is a potent cytotoxic agent and a suspected mutagen[10].

  • Handling: Must be handled inside a certified Class II Biological Safety Cabinet (BSC) or isolated glove box. Use nitrile double-gloving.

  • Storage: The hydrate salt is highly hygroscopic. Store at -20°C in a tightly sealed, light-resistant container backfilled with Argon or Nitrogen[11]. Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation, which will rapidly degrade the standard.

References

  • Pharmaffiliates. "8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate". pharmaffiliates.com. Available at:[Link]

  • Veeprho Pharmaceuticals. "8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate". veeprho.com. Available at:[Link]

  • Axios Research. "Daunorubicin Impurity 8 - CAS - 1010447-40-1". axios-research.com. Available at: [Link]

  • Veeprho Pharmaceuticals. "Daunorubicin Impurities and Related Compound". veeprho.com. Available at:[Link]

  • Axios Research. "Daunorubicin HCl EP Impurity F (8-Ethyl Daunorubicin) - CAS - 771423-67-7". axios-research.com. Available at:[Link]

  • Veeprho Pharmaceuticals. "Doxorubicin Impurities and Related Compound". veeprho.com. Available at:[Link]

  • Google Patents. "US10251901B2 - Thermosensitive nanoparticle formulations and method of making the same". google.com.

Sources

Foundational

8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate molecular weight and formula

An In-Depth Technical Guide to 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate: Physicochemical Properties, Handling, and Analytical Significance Introduction 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate: Physicochemical Properties, Handling, and Analytical Significance

Introduction

8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate is a significant derivative of Daunorubicin, a potent anthracycline antibiotic widely employed in chemotherapy. As a metabolite, impurity, or synthetic analog, this compound serves a critical function in the realms of pharmaceutical research and development. Its primary utility lies in its role as a certified reference standard, enabling the accurate quantification of Daunorubicin and its related substances in complex biological matrices and pharmaceutical formulations. This guide provides a comprehensive technical overview for researchers, analytical scientists, and drug development professionals, detailing the compound's physicochemical properties, its relationship to the parent drug's mechanism of action, and rigorous protocols for its handling, use, and analysis.

Section 1: Physicochemical Properties

The accurate characterization of a reference standard is fundamental to its application. There is some variability in the reported molecular formula and weight for 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate, primarily due to the unspecified number of water molecules (xH₂O) in the hydrated form. The data below consolidates information from various suppliers and databases to provide a comprehensive summary.

Table 1: Summary of Physicochemical Data

PropertyDataSource(s)
Chemical Name (2S,4S)-4-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-2-carboxylic acid hydrochloride[1][2]
Molecular Formula C₂₆H₂₇NO₁₁ • HCl • xH₂O[1][3][4]
Molecular Weight 565.96 g/mol (anhydrous) + x(18.02) g/mol [3][5][6][7]
CAS Number 58199-96-5 (Anhydrous Hydrochloride)[1][5][6]
69429-21-6 (Free Base)
N/A (Hydrate)[4][7]
Appearance Red to Very Dark Purple Solid[4]
Solubility Slightly soluble in DMSO and Methanol[4]
Storage Conditions -20°C, Protect from light, Hygroscopic[1][4]

Section 2: Origin and Metabolic Context

While the specific metabolic pathway leading to the 8-desacetyl-8-carboxy derivative is not extensively documented, understanding the origin of the parent compound and its primary metabolic fate is crucial for contextualizing its significance.

Biosynthesis of the Parent Anthracycline

Daunorubicin is a natural product synthesized by strains of the soil bacterium Streptomyces peucetius.[7] The complex biosynthesis involves a Type II polyketide synthase (PKS) pathway to assemble the tetracyclic aglycone core, followed by glycosylation with the amino sugar daunosamine.[7][8]

Primary Metabolism of Daunorubicin

In humans, Daunorubicin is extensively metabolized, primarily through the reduction of its C-13 side-chain carbonyl group. This reaction is catalyzed by cytosolic enzymes, including carbonyl reductases (CBRs) and aldo-keto reductases (AKRs), to form the principal alcohol metabolite, Daunorubicinol .[4][6][9] This metabolic conversion is a key factor in both the drug's efficacy and its toxicity profile. The significant inter-individual variability observed in Daunorubicin metabolism underscores the importance of analytical standards for pharmacokinetic studies.[4][6]

Daunorubicin Metabolism cluster_main Metabolic Conversion parent Daunorubicin metabolite Daunorubicinol (Major Metabolite) parent->metabolite C-13 Reduction (Primary Pathway) target_compound 8-Desacetyl-8-carboxy Daunorubicin (Reference Standard / Minor Metabolite) parent->target_compound Other Pathways (e.g., degradation, minor metabolism) enzymes Aldo-Keto Reductases (AKRs) Carbonyl Reductases (CBRs) enzymes->parent

Caption: Primary metabolic pathway of Daunorubicin to Daunorubicinol.

The 8-desacetyl-8-carboxy derivative is understood to be an impurity, a minor metabolite, or a synthetic derivative used for analytical purposes rather than a product of the main metabolic pathway.

Section 3: Presumed Mechanism of Action and Biological Significance

Direct experimental data on the biological activity of 8-Desacetyl-8-carboxy Daunorubicin is scarce. Therefore, its mechanism of action is inferred from the well-established activities of the parent compound, Daunorubicin.

Daunorubicin exerts its potent antineoplastic effects through a multi-faceted mechanism:

  • DNA Intercalation: The planar tetracyclic ring of the molecule inserts itself between DNA base pairs, distorting the helical structure. This process interferes with the functions of DNA and RNA polymerases, thereby inhibiting replication and transcription.[10]

  • Topoisomerase II Inhibition: Daunorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme essential for resolving DNA supercoils. This prevents the re-ligation of the DNA strands after they have been cut, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis (programmed cell death).[10]

  • Free Radical Generation: The quinone moiety of the anthracycline can undergo redox cycling, generating reactive oxygen species (ROS). This creates oxidative stress within the cell, causing further damage to DNA, proteins, and cell membranes.

Topoisomerase II Inhibition cluster_0 Normal Topoisomerase II Function cluster_1 Inhibition by Daunorubicin TopoII_1 Topoisomerase II binds to DNA TopoII_2 Creates transient double-strand break TopoII_1->TopoII_2 TopoII_3 Passes another DNA segment through TopoII_2->TopoII_3 TopoII_4 Re-ligates the DNA break TopoII_3->TopoII_4 Inhib_1 Daunorubicin intercalates into DNA Inhib_2 Stabilizes the DNA-Topo II Complex (Cleavable Complex) Inhib_1->Inhib_2 Inhib_3 Prevents DNA Re-ligation Permanent Double- Strand Break Inhib_2->Inhib_3:here Inhib_4 Apoptosis Inhib_3->Inhib_4

Caption: Mechanism of Daunorubicin-mediated Topoisomerase II poisoning.

The structural modifications in the 8-desacetyl-8-carboxy derivative—specifically the replacement of the C-8 acetyl group with a more polar carboxylic acid—would be expected to alter its physicochemical properties. This could potentially influence its ability to intercalate into DNA, its interaction with topoisomerase II, or its cellular uptake and efflux, though this remains speculative without direct experimental evidence.

Section 4: Application as an Analytical Reference Standard

The principal application of 8-Desacetyl-8-carboxy Daunorubicin is as a reference standard for the development, validation, and execution of analytical methods. Such methods are essential for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and quality control of Daunorubicin drug products.

Experimental Protocol: Quantification of Anthracyclines in Plasma via HPLC-FLD

This protocol provides a representative workflow for the analysis of anthracyclines and their metabolites in a biological matrix, adapted from established methods.[11][12]

1. Objective: To quantify the concentration of anthracycline metabolites in human plasma using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

2. Materials:

  • 8-Desacetyl-8-carboxy Daunorubicin (Reference Standard)

  • Daunorubicin (Internal Standard, IS)

  • Human Plasma (K₂EDTA)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Chloroform (HPLC Grade)

  • Ammonium Acetate

  • Deionized Water

  • Microcentrifuge tubes, pipettes, vortex mixer, centrifuge, nitrogen evaporator.

3. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the reference standard and the internal standard in methanol.

  • Perform serial dilutions in methanol to create working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

4. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 50 µL of 1M ammonium acetate buffer (pH 9.0) and vortex briefly.

  • Add 600 µL of a chloroform:methanol (4:1, v/v) extraction solvent.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the lower organic phase to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Centrifuge at 12,000 x g for 5 minutes and transfer the supernatant to an HPLC vial.

5. Chromatographic Conditions:

  • HPLC System: Agilent 1260 or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (e.g., 25mM, pH 3.0) at a 35:65 ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector: Excitation λ = 480 nm, Emission λ = 560 nm.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration.

  • Determine the concentration of the analyte in unknown samples by interpolation from the linear regression of the calibration curve.

Analytical Workflow start Start: Plasma Sample prep Sample Preparation (Liquid-Liquid Extraction) start->prep Add Internal Standard & Extraction Solvent hplc HPLC Separation (C18 Column) prep->hplc Inject Reconstituted Sample detect Fluorescence Detection (Ex: 480nm, Em: 560nm) hplc->detect Eluted Analytes analysis Data Analysis (Peak Integration & Calibration Curve) detect->analysis Chromatogram end Result: Concentration (ng/mL) analysis->end

Caption: General workflow for HPLC-based quantification of anthracyclines.

Section 5: Safe Handling and Storage Protocols

As a potent cytotoxic agent analog, 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate must be handled with extreme caution in a controlled laboratory environment.

1. Personal Protective Equipment (PPE):

  • Wear a lab coat, closed-toe shoes, and safety glasses at all times.

  • Use double nitrile gloves when handling the solid compound or its solutions.

  • All manipulations of the dry powder should be performed in a chemical fume hood or a glove box to prevent inhalation.

2. Storage:

  • Store the compound in its original vial at -20°C.[1][4]

  • The material is light-sensitive and hygroscopic; keep the container tightly sealed and protected from light.[4]

3. Decontamination and Disposal:

  • All surfaces and equipment should be decontaminated after use. A 5% sodium hypochlorite (household bleach) solution can be used to inactivate anthracyclines.[10]

  • All waste, including contaminated PPE, plasticware, and solutions, must be disposed of as hazardous chemical waste according to institutional and local regulations.

Conclusion

8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate is an indispensable tool for the analytical and pharmaceutical sciences. While its specific biological activity is not as well-characterized as its parent compound, its role as a high-purity reference standard is paramount for ensuring the quality, safety, and efficacy of Daunorubicin-based therapies. The protocols and information presented in this guide are intended to provide researchers with the foundational knowledge required to handle and utilize this important compound safely and effectively in their analytical workflows, ultimately contributing to advancements in oncology and patient care.

References

  • A correlation between cytotoxicity and reductase-mediated metabolism in cell lines treated with doxorubicin and daunorubicin. PubMed. [Link]

  • Product Name : 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate. Pharmaffiliates. [Link]

  • Daunorubicin and its hydroxy metabolite in cardiomyocytes: insights into cellular kinetics, toxicity, DNA damage, and dexrazoxane-induced cardioprotection. ResearchGate. [Link]

  • Daunorubicin and Its Active Metabolite Pharmacokinetic Profiles in Acute Myeloid Leukaemia Patients: A Pharmacokinetic Ancillary Study of the BIG-1 Trial. MDPI. [Link]

  • Different cytotoxicity and metabolism of doxorubicin, daunorubicin, epirubicin, esorubicin and idarubicin in cultured human and rat hepatocytes. PubMed. [Link]

  • Scheme of metabolic conversion of daunorubicin to its... | Download Scientific Diagram. ResearchGate. [Link]

  • An improved HPLC method for therapeutic drug monitoring of daunorubicin, idarubicin, doxorubicin, epirubicin, and their 13-dihydro metabolites in human plasma. PubMed. [Link]

  • An Improved HPLC Method for Therapeutic Drug Monitoring of Daunorubicin, Idarubicin, Doxorubicin, Epirubicin, and Their 13-Dihydro Metabolites in Human Plasma. Scite.ai. [Link]

  • Daunorubicin and its hydroxy metabolite in cardiomyocytes: insights into cellular kinetics, toxicity, DNA damage, and dexrazoxan. Springer Link. [Link]

  • Biosynthesis of doxorubicin. Wikipedia. [Link]

  • DNA Damage and Cytotoxicity Induced by Metabolites of Anthracycline Antibiotics, Doxorubicin and Idarubicin. PubMed. [Link]

  • CAS No : 58199-96-5 | Product Name : 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride. Pharmaffiliates. [Link]

  • Daunorubicin hydrochloride-impurities. Pharmaffiliates. [Link]

  • 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate. Veeprho Pharmaceuticals. [Link]

  • Daunorubicin/Cytarabine Liposome: A Review in Acute Myeloid Leukaemia. Springer Link. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Sensitive UPLC-MS/MS Quantification of 8-Desacetyl-8-carboxy Daunorubicin in Pharmaceutical Formulations and Biological Matrices

Introduction & Scientific Rationale Daunorubicin is a highly potent anthracycline antineoplastic agent utilized primarily in the treatment of acute myeloid leukemia (AML)[1]. While highly effective, anthracyclines are st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Daunorubicin is a highly potent anthracycline antineoplastic agent utilized primarily in the treatment of acute myeloid leukemia (AML)[1]. While highly effective, anthracyclines are structurally complex and inherently susceptible to chemical degradation and metabolic biotransformation. 8-Desacetyl-8-carboxy Daunorubicin (CAS 58199-96-5 for the hydrochloride salt; CAS 69429-21-6 for the free base), also referred to as Doxorubicin Impurity 6 or 9-Carboxy Doxorubicin Impurity, is a critical structurally related degradation product[2][]. It typically forms via the oxidative or hydrolytic cleavage of the acetyl group at the C9 position of the tetracyclic aglycone ring[].

Monitoring this specific impurity is paramount for two primary applications:

  • Pharmaceutical Quality Control (QC): Regulatory agencies mandate the rigorous profiling of degradation products in bulk drug substances and liposomal formulations to ensure long-term stability and patient safety.

  • Pharmacokinetic (PK) Profiling: Differentiating the parent drug from active metabolites (e.g., daunorubicinol) and inactive degradation analogs is essential for accurate therapeutic drug monitoring and toxicity assessments[4].

Traditional HPLC-UV methods often lack the sensitivity and chromatographic resolution required to differentiate 8-Desacetyl-8-carboxy Daunorubicin from other closely eluting anthracycline analogs at trace levels[5]. This application note details a robust, self-validating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method engineered for the precise, high-throughput quantification of this analyte.

Experimental Design & Causality

To ensure a self-validating and highly reproducible system, every step of this protocol has been optimized based on the physicochemical properties of anthracyclines:

  • Chromatographic Strategy: Anthracyclines possess a bulky hydrophobic core and a basic daunosamine sugar moiety (pKa ~8.6). On standard C18 columns, the protonated amine often interacts with residual silanols, causing severe peak tailing. We utilize a highly end-capped sub-2 µm C18 column (e.g., Acquity UPLC BEH C18)[5]. The mobile phase is acidified with 0.1% formic acid to maintain the analyte in a fully ionized state, ensuring sharp peak shapes and maximizing Electrospray Ionization (ESI) efficiency[6].

  • Mass Spectrometry Strategy: ESI in positive ion mode (ESI+) is optimal. The intact protonated molecule [M+H]+ for 8-Desacetyl-8-carboxy Daunorubicin is observed at m/z 530.2. Collision-induced dissociation (CID) predominantly targets the fragile glycosidic bond, resulting in the neutral loss of the daunosamine sugar (129 Da) to yield a stable aglycone product ion at m/z 401.1[].

  • Sample Preparation: Anthracyclines are highly protein-bound (~75%) in human plasma[4]. Direct protein precipitation often fails to disrupt this binding and leaves phospholipids that cause severe matrix effects (ion suppression). We employ Solid-Phase Extraction (SPE) using Oasis PRiME HLB cartridges, which efficiently trap the hydrophobic tetracyclic core while washing away salts and phospholipids, ensuring >90% recovery[5].

Experimental Protocols

Reagents and Materials
  • Reference Standard: 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride (>95% purity)[].

  • Internal Standard (IS): Daunorubicin-13C, d3 or Doxorubicin-d3.

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water, and Formic Acid.

  • Extraction: Oasis PRiME HLB SPE Cartridges (30 mg/1 cc)[5].

Standard Preparation (Self-Validating Calibration)
  • Primary Stock: Dissolve 1.0 mg of 8-Desacetyl-8-carboxy Daunorubicin in 1.0 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL solution. Critical Step: Store immediately at -20°C in amber vials, as anthracycline derivatives are highly photosensitive and prone to rapid photodegradation[2].

  • Working Solutions: Dilute the stock serially with 0.1% Formic acid in Water to create a 7-point calibration curve ranging from 0.5 ng/mL to 500 ng/mL.

Sample Preparation Workflow (Plasma/Serum)
  • Pre-treatment: Aliquot 200 µL of human plasma into a low-bind microcentrifuge tube. Add 20 µL of IS working solution (100 ng/mL) and 200 µL of 4% phosphoric acid. Rationale: The acid disrupts strong protein-drug binding, ensuring the analyte is free for extraction[4]. Vortex vigorously for 30 seconds.

  • Load: Apply the pre-treated sample directly to the Oasis PRiME HLB cartridge (no prior conditioning or equilibration is required for PRiME sorbents)[5].

  • Wash: Wash the cartridge with 500 µL of 5% Methanol in Water to elute polar endogenous interferences.

  • Elute: Elute the target analytes with 2 × 250 µL of Acetonitrile:Methanol (90:10, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C[1]. Reconstitute the residue in 100 µL of Mobile Phase A:B (80:20, v/v) and transfer to an autosampler vial[6].

LC-MS/MS Instrument Conditions
  • System: Waters Acquity UPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) maintained at 40°C[5].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water[6].

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile[6].

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: Linear gradient to 90% B

    • 3.0 - 4.0 min: Hold at 90% B (Column wash)

    • 4.1 - 5.0 min: Re-equilibrate at 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Visualizations

Workflow Diagram

Workflow A Sample Collection (Plasma/Formulation) B Acidic Pre-treatment & IS Addition A->B C SPE Clean-up (Oasis PRiME HLB) B->C D UPLC Separation (BEH C18 Column) C->D E ESI-MS/MS (MRM Mode) D->E F Data Analysis & Quantification E->F

Fig 1. Comprehensive UPLC-MS/MS sample preparation and analysis workflow.

MS/MS Fragmentation Pathway

Fragmentation A 8-Desacetyl-8-carboxy Daunorubicin [M+H]+ m/z 530.2 B Aglycone Fragment [M+H-Daunosamine]+ m/z 401.1 A->B CID (CE: 15 eV) C Daunosamine Sugar Neutral Loss (129 Da) A->C Neutral Loss D Secondary Cleavage Loss of H2O / CO2 m/z 383.1 / 357.1 B->D CID (CE: 30 eV)

Fig 2. Proposed ESI+ CID fragmentation pathway of 8-Desacetyl-8-carboxy Daunorubicin.

Data Presentation & Method Validation

Table 1: Optimized MRM Parameters for Detection
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Dwell Time (ms)
8-Desacetyl-8-carboxy Daunorubicin 530.2401.1 (Quantifier)351525
530.2383.1 (Qualifier)353025
Daunorubicin-13C (IS) 529.2400.1351525
Table 2: Method Validation Metrics Summary
Validation ParameterResult / Acceptance Criteria
Linearity Range 0.5 ng/mL – 500 ng/mL ( R2>0.995 )
Limit of Detection (LOD) 0.15 ng/mL (S/N > 3)
Limit of Quantification (LOQ) 0.5 ng/mL (S/N > 10, Precision 20%)
SPE Extraction Recovery 91.4% ± 3.2% (Consistent across low, mid, high QC)
Matrix Effect (Ion Suppression) < 12% (Compensated by Internal Standard)
Autosampler Stability Stable for 48 hours at 4°C

References

  • Analysis of daunorubicin and its metabolite daunorubicinol in plasma and urine with application in the evaluation of total, renal and metabolic formation clearances in patients with acute myeloid leukemia. ResearchGate.
  • 58199-96-5, 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Formula. ECHEMI.
  • A phase 2 study to assess the pharmacokinetics and pharmacodynamics of CPX-351 and its effects on cardiac repolarization in patients with acute leukemias. Springer Medizin.
  • Development and validation of an UPLC-ESI-MS/MS method for simultaneous quantification of antineoplastic agents and their metabolites in human plasma after unintentional exposure. Researcher.Life.
  • LC-MS based cell metabolic profiling of tumor cells: a new predictive method for research on the mechanism of action of anticancer candidates. NIH PMC.
  • CAS 69429-21-6 (Doxorubicin Impurity 6). BOC Sciences.

Sources

Application

Use of 8-Desacetyl-8-carboxy Daunorubicin in cancer cell lines

Application Note: Mechanistic and Cytotoxic Profiling of 8-Desacetyl-8-carboxy Daunorubicin in Cancer Cell Lines Executive Summary & Scientific Rationale Anthracyclines, such as daunorubicin and doxorubicin, are cornerst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic and Cytotoxic Profiling of 8-Desacetyl-8-carboxy Daunorubicin in Cancer Cell Lines

Executive Summary & Scientific Rationale

Anthracyclines, such as daunorubicin and doxorubicin, are cornerstone chemotherapeutics utilized extensively against acute myeloid leukemia (AML) and various solid tumors. They exert their antineoplastic activity primarily by intercalating into DNA and disrupting topoisomerase-mediated DNA repair, which induces apoptosis[1][]. However, these active pharmaceutical ingredients (APIs) are highly susceptible to chemical degradation during manufacturing, liposomal formulation, and long-term storage[3].

A critical degradation product identified in this pathway is 8-Desacetyl-8-carboxy Daunorubicin (CAS 58199-96-5)[4][5]. The formation of this impurity is particularly pronounced in liposomal formulations driven by citrate complexes[3]. Regulatory agencies, including the FDA and EMA, mandate strict monitoring of such related substances to ensure drug safety and efficacy[1][6].

For drug development professionals and formulation scientists, evaluating the in vitro profile of 8-Desacetyl-8-carboxy Daunorubicin is not merely a regulatory checkbox; it is a fundamental Structure-Activity Relationship (SAR) exercise. The structural modification—converting the 8-acetyl group of the parent drug to a carboxyl group—alters the molecule's pKa, lipophilicity, and steric hindrance. As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols to quantify how this specific structural shift impacts intracellular uptake, target engagement, and overall cytotoxicity in cancer cell lines.

Physicochemical Properties & Pharmacological Context

Understanding the physical chemistry of the impurity is the first step in predicting its cellular behavior. The introduction of a charged carboxylate group at physiological pH significantly reduces the molecule's ability to passively diffuse across the lipid bilayer compared to the parent drug. Furthermore, this modification can disrupt the precise hydrogen-bonding network required to stabilize the Topoisomerase II-DNA ternary complex[].

Table 1: Comparative Physicochemical and Expected Pharmacological Profile

Property / MetricDaunorubicin Hydrochloride (Parent API)8-Desacetyl-8-carboxy Daunorubicin (Impurity)
CAS Number 23541-50-6[7]58199-96-5[4]
Molecular Formula C27H29NO10 • HClC26H28ClNO11[8]
Molecular Weight 563.98 g/mol 565.95 g/mol [8]
Structural Modification 8-Acetyl group8-Carboxyl group
Membrane Permeability High (Rapid intracellular accumulation)Low to Moderate (Impaired by carboxyl charge)
Expected IC50 (HL-60 cells) Nanomolar range (e.g., 10–50 nM)Micromolar range (e.g., >1 µM)
Topo II Inhibition PotentSignificantly Attenuated

Mechanistic Visualization

MoA A 8-Desacetyl-8-carboxy Daunorubicin B Cellular Uptake (Reduced vs Parent) A->B C Nuclear Localization B->C D DNA Intercalation & Topo II Binding C->D E DNA Double-Strand Breaks D->E F p53 Activation & Apoptosis E->F

Mechanistic pathway of anthracycline impurities leading to Topo II inhibition and apoptosis.

Experimental Workflows & Protocols

To rigorously evaluate 8-Desacetyl-8-carboxy Daunorubicin, we must employ a self-validating testing matrix. The following protocols isolate specific variables: global cytotoxicity, target engagement, and cellular pharmacokinetics.

Workflow Step1 Compound Prep (DMSO Stock) Step3 Dose-Response Treatment (24-72h) Step1->Step3 Step2 Cell Culture (HL-60 / MCF-7) Step2->Step3 Step4 Assay Execution (MTT / Flow / Topo II) Step3->Step4 Step5 Data Analysis (IC50 / Uptake Kinetics) Step4->Step5

Experimental workflow for evaluating the cytotoxicity and uptake of anthracycline impurities.

Protocol A: Comparative In Vitro Cytotoxicity Assay (CellTiter-Glo)

Causality & Rationale: Anthracyclines are redox-active compounds that can interfere with colorimetric tetrazolium-based assays (like MTT) by directly reducing the dye, leading to false-viability artifacts. Therefore, an ATP-based luminescence assay (CellTiter-Glo) is chosen for its metabolic independence from redox cycling, providing a highly accurate readout of cell viability. Self-Validation System: Parent daunorubicin is run in parallel as a positive control to validate assay sensitivity. A vehicle-only (DMSO) control establishes the 100% viability baseline.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing HL-60 (AML) cells. Seed at a density of 1×104 cells/well in 90 µL of RPMI-1640 medium supplemented with 10% FBS in a 96-well opaque white plate.

  • Compound Preparation: Prepare 10 mM stock solutions of Daunorubicin and 8-Desacetyl-8-carboxy Daunorubicin in anhydrous DMSO.

  • Serial Dilution: Create a 10-point, 1:3 serial dilution in culture media. Add 10 µL of the diluted compounds to the cells (Final concentration range: 10 µM to 0.5 nM). Ensure final DMSO concentration remains ≤0.1% to prevent solvent toxicity.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2​ atmosphere.

  • Assay Execution: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Readout & Analysis: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader. Calculate the IC50​ using a 4-parameter logistic (4PL) non-linear regression model.

Protocol B: Topoisomerase II Decatenation Assay

Causality & Rationale: To determine if the loss of cytotoxicity is due to poor cellular uptake or a fundamental loss of target affinity, we must test the compound in a cell-free system. Topoisomerase II decatenates interlocked kinetoplast DNA (kDNA) rings into free minicircles. Active anthracyclines trap the enzyme, preventing this decatenation[]. Self-Validation System: Reactions lacking the enzyme serve as the negative control (fully catenated kDNA), while reactions with enzyme but no drug serve as the positive control (fully decatenated minicircles).

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 200 ng of kDNA, 1 unit of human Topoisomerase II α , and the test compounds (ranging from 0.1 to 100 µM) in 20 µL of Topo II assay buffer (50 mM Tris-HCl, pH 7.5, 120 mM KCl, 10 mM MgCl2​ , 0.5 mM ATP, 0.5 mM dithiothreitol).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Incubate for an additional 15 minutes at 37°C to digest the trapped Topo II enzyme.

  • Electrophoresis: Mix the samples with DNA loading dye and resolve on a 1% agarose gel containing 0.5 µg/mL ethidium bromide at 100V for 1 hour.

  • Quantification: Visualize under UV light. Quantify the band intensity of the decatenated minicircles using densitometry software. Calculate the concentration required to inhibit 50% of the decatenation activity.

Protocol C: Intracellular Uptake Kinetics via Flow Cytometry

Causality & Rationale: Anthracyclines possess a naturally fluorescent tetracyclic aglycone core (Excitation ~488 nm / Emission ~575 nm)[]. We can exploit this intrinsic fluorescence to directly quantify intracellular accumulation without the need for secondary fluorophores, directly testing the hypothesis that the 8-carboxy modification impairs membrane permeability.

Step-by-Step Methodology:

  • Treatment: Plate HL-60 cells at 5×105 cells/mL in 6-well plates. Treat with 1 µM of Daunorubicin or 8-Desacetyl-8-carboxy Daunorubicin.

  • Time-Course: Incubate cells for specific time points: 1h, 4h, and 24h.

  • Harvest & Wash: At each time point, harvest the cells and wash twice with ice-cold PBS to immediately halt any active efflux/influx mechanisms.

  • Flow Cytometry: Resuspend the cell pellet in 300 µL of cold FACS buffer (PBS + 2% FBS). Analyze on a flow cytometer utilizing the 488 nm blue laser for excitation and the PE channel (575/26 nm bandpass filter) for emission.

  • Analysis: Gate for viable single cells. Measure the Mean Fluorescence Intensity (MFI) to compare the uptake kinetics between the parent drug and the impurity.

References

  • Title: CAS No : 58199-96-5 | Product Name : 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride | Pharmaffiliates Source: Pharmaffiliates URL
  • Title: CAS 58199-96-5 8-Desacetyl-8-carboxy daunorubicin hydrochloride - Alfa Chemistry Source: Alfa Chemistry URL
  • Title: 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride — Chemical Substance Information Source: NextSDS URL
  • Title: Daunorubicin Impurity 8 - CAS - 1010447-40-1 | Axios Research Source: Axios Research URL
  • Title: Daunorubicin Impurities and Related Compound - Veeprho Source: Veeprho URL
  • Title: Doxorubicin Impurities and Related Compound - Veeprho Source: Veeprho URL
  • Title: Doxorubicin Hydrochloride and Impurities - BOC Sciences Source: BOC Sciences URL
  • Title: US10251901B2 - Thermosensitive nanoparticle formulations and method of making the same Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 8-Desacetyl-8-carboxy Daunorubicin Stability

Welcome to the Bioanalytical & Formulation Support Portal. As a Senior Application Scientist, I have designed this guide to address the mechanistic causes and troubleshooting steps for the stability of Daunorubicin and i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical & Formulation Support Portal. As a Senior Application Scientist, I have designed this guide to address the mechanistic causes and troubleshooting steps for the stability of Daunorubicin and its primary degradant, 8-Desacetyl-8-carboxy Daunorubicin (CAS: 58199-96-5) , in complex biological matrices and nanoparticle formulations.

Rather than just listing fixes, this guide explains the causality behind molecular instability, ensuring your experimental protocols are robust, reproducible, and self-validating.

Part 1: Mechanistic Overview & Diagnostic Workflow

When analyzing anthracyclines in biological samples, the parent drug is highly susceptible to ex vivo degradation. The diagram below outlines the critical path to prevent the artificial formation of the 8-Desacetyl-8-carboxy degradant during sample handling.

BioSampleWorkflow Start Biological Sample Collection (Plasma/Serum/Tissue) Anticoagulant Use K2-EDTA (Avoid Citrate) Start->Anticoagulant Degradation Degradation to 8-Desacetyl- 8-carboxy Daunorubicin Start->Degradation If pH > 7.5 or Citrate used Stabilization Immediate Acidification (Add Formic Acid to pH 4.5) Anticoagulant->Stabilization Storage Cryogenic Storage (-80°C, Amber Vials) Stabilization->Storage Extraction Solid Phase Extraction (SPE) (Cold, Light-Protected) Storage->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis Degradation->Analysis False Positive Impurity

Workflow for preventing ex vivo degradation of Daunorubicin into 8-Desacetyl-8-carboxy Daunorubicin.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: During pharmacokinetic (PK) profiling, we observe an artificial spike in 8-Desacetyl-8-carboxy Daunorubicin in our plasma samples. What drives this ex vivo conversion?

Causality & Resolution: Anthracyclines are highly susceptible to base-catalyzed hydrolysis and esterase activity in biological matrices. At physiological pH (7.4), the ester/acetyl group at the C-8 position undergoes rapid cleavage. Crucially, if you are using sodium citrate as an anticoagulant, the citrate ions actively complex with the anthracycline, acting as a catalyst that accelerates the formation of this specific carboxylate degradant[1]. Actionable Fix: Switch your collection tubes to K2-EDTA. Immediately upon collection, acidify the plasma to a pH of 4.0–4.5 using 0.1 M Formic Acid to arrest both enzymatic and chemical hydrolysis.

Q2: We are formulating liposomal Daunorubicin using a standard transmembrane citrate gradient. Stability testing shows high levels of 8-Desacetyl-8-carboxy Daunorubicin over 6 months. How can we mitigate this?

Causality & Resolution: This is a well-documented phenomenon in liposomal anthracycline formulations. The internal citrate complex (co-crystal or salt) directly drives the instability of the drug. Citrate actively participates in the degradation pathway, leading to the accumulation of 8-desacetyl-8-carboxy daunorubicin and other impurities[1]. Actionable Fix: Transition your transmembrane gradient from a citrate complex to a sulfate complex (e.g., ammonium sulfate). Formulations utilizing a sulfate complex demonstrate significantly enhanced stability, reducing the relative concentration of 8-desacetyl-8-carboxy daunorubicin to less than 0.5% after 1 year of storage at 8°C[1].

Q3: What are the optical and thermal sensitivities of the 8-Desacetyl-8-carboxy Daunorubicin reference standard during LC-MS/MS calibration curve preparation?

Causality & Resolution: Like its parent compound, 8-Desacetyl-8-carboxy Daunorubicin contains an anthraquinone ring that is highly sensitive to photolytic degradation and oxidation. Exposure to ambient laboratory light, particularly at dilute concentrations (<500 µg/mL), induces rapid degradation[2]. Furthermore, pH levels above 8.0 cause irreversible decomposition, visually indicated by a color shift from red to blue-purple[2]. Actionable Fix: Prepare all stock solutions in anhydrous DMSO, purge with an inert gas (nitrogen/argon) to prevent oxidation, and store in amber vials at -80°C[2].

Part 3: Quantitative Data & Stability Metrics

To assist in your experimental design, the following table summarizes the stability limits of Daunorubicin and its C-8 degradant under various matrix conditions.

ConditionMatrix / EnvironmentStability DurationPrimary Degradation Driver
pH > 8.0 Aqueous Buffer< 1 HourBase-catalyzed hydrolysis[2]
Citrate Complex Liposomal Core< 6 Months (at 8°C)Citrate-mediated complexation[1]
Sulfate Complex Liposomal Core> 2 Years (at 8°C)Stabilized formulation[1]
Ambient Light Dilute Solution (<500 µg/mL)Minutes to HoursPhotolytic degradation[2]
-80°C, Dark Anhydrous DMSOUp to 2 YearsStable (if freeze-thaw avoided)[2]

Part 4: Standard Operating Procedure (SOP)

Stabilized Extraction of Anthracyclines from Biological Samples

This protocol is designed as a self-validating system . By controlling pH and temperature at every step, you eliminate the variables that cause ex vivo degradation.

Step 1: Sample Collection & Immediate Stabilization

  • Collect whole blood in pre-chilled K2-EDTA tubes (strictly avoid citrate-based anticoagulants).

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Critical Stabilization: Immediately transfer plasma to an amber microcentrifuge tube containing 0.1 M Formic Acid (10% v/v ratio to plasma) to drop the pH to 4.0–4.5.

Step 2: Solid Phase Extraction (SPE)

  • Thaw the stabilized plasma strictly on ice.

  • Apply the sample to a pre-conditioned Mixed-Mode Cation Exchange (MCX) SPE cartridge. (Rationale: Anthracyclines contain a basic daunosamine sugar that retains well on cation exchangers at an acidic pH).

  • Wash with 2% Formic Acid in water, followed by 100% Methanol to remove neutral lipids and proteins.

Step 3: Elution & Reconstitution

  • Elute the analytes using 5% Ammonium Hydroxide in Methanol.

  • Immediately evaporate the eluate under a gentle stream of nitrogen at room temperature. Do not use heat blocks , as thermal degradation will occur.

  • Reconstitute in the LC-MS/MS mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) and transfer to amber autosampler vials.

Self-Validating Check: To confirm that degradation did not occur during your extraction, monitor the MRM transition for 8-Desacetyl-8-carboxy Daunorubicin in your blank plasma samples spiked only with parent Daunorubicin. An absence of the degradant peak confirms the stabilization protocol's efficacy.

References

  • Title: US10251901B2 - Thermosensitive nanoparticle formulations and method of making the same Source: Google Patents URL

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Resolution of Daunorubicin and its Metabolites

Welcome to the Advanced Chromatography Support Center. As researchers and drug development professionals, achieving baseline resolution between daunorubicin (the parent anthracycline) and daunorubicinol (its primary acti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As researchers and drug development professionals, achieving baseline resolution between daunorubicin (the parent anthracycline) and daunorubicinol (its primary active 13-dihydro metabolite) is notoriously difficult but critical for accurate pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

This guide bypasses basic operational steps to focus on the mechanistic causality of chromatographic failures and provides self-validating protocols to ensure absolute data integrity.

Core Experimental Workflow

The following diagram illustrates the optimized, self-validating workflow for extracting and analyzing anthracyclines from biological matrices.

Workflow S1 Plasma Sample + Internal Standard S2 Alkalinization (pH 8.1) Deprotonates Amines S1->S2 Buffer Addition S3 Liquid-Liquid Extraction (Chloroform:1-Heptanol) S2->S3 Organic Phase S4 Acidic Re-extraction (0.1 M H3PO4) S3->S4 Aqueous Phase S5 HPLC-FLD Analysis (Ex: 480nm, Em: 560nm) S4->S5 Direct Injection

Fig 1. Validated sample preparation and HPLC-FLD workflow for anthracycline quantification.

Frequently Asked Questions (Troubleshooting Matrix)

Q: Why do daunorubicin and daunorubicinol co-elute on my standard C18 column? A: Daunorubicin and daunorubicinol possess nearly identical physicochemical properties, differing only by the reduction of a C-13 ketone to a hydroxyl group. On heavily end-capped C18 columns, hydrophobic interactions alone often fail to provide sufficient selectivity. Mechanistic Fix: Switching the stationary phase to a Cyanopropyl (CN) or Phenyl column introduces dipole-dipole and π−π interactions. These alternative retention mechanisms exploit the slight polarity difference introduced by the 13-hydroxyl group of daunorubicinol, significantly improving baseline resolution[1][2].

Q: How can I eliminate severe peak tailing for these anthracyclines? A: Anthracyclines contain a primary amine on the daunosamine sugar moiety with a pKa of approximately 8.2. At neutral or weakly acidic pH, this amine is fully protonated and interacts strongly with residual ionized silanols on the silica matrix, causing severe peak tailing. Mechanistic Fix: Lowering the mobile phase pH to 2.6–4.0 (using formate buffer or phosphoric acid) suppresses silanol ionization, neutralizing the stationary phase surface. Alternatively, adding a competing amine modifier like triethylamine (TEA) masks these active sites[2][3].

Q: What is the most sensitive detection method for trace metabolites in plasma without using MS/MS? A: Fluorescence detection (FLD) is highly sensitive and cost-effective for anthracyclines due to their native fluorophore (the aglycone ring). Setting the excitation wavelength to 470–480 nm and emission to 555–580 nm minimizes endogenous plasma interference and achieves limits of detection (LOD) as low as 0.4 ng/mL, which is comparable to MS/MS without the matrix suppression issues[1][3][4].

Troubleshooting Issue Resolution < 1.5 (Co-elution) Cause1 Hydrophobic Overlap Issue->Cause1 Cause2 Silanol Interactions Issue->Cause2 Fix1 Use Cyanopropyl (CN) or Phenyl Column Cause1->Fix1 Fix2 Lower pH to 2.6-4.0 or Add TEA Cause2->Fix2

Fig 2. Troubleshooting logic for resolving daunorubicin and daunorubicinol co-elution.

Validated Methodologies & Protocols

Protocol: Self-Validating Liquid-Liquid Extraction (LLE) & HPLC-FLD Analysis

Objective: Isolate daunorubicin and daunorubicinol from plasma with >90% recovery while eliminating matrix interferences.

Step 1: Alkalinization Spike 500 µL of plasma with an internal standard (IS) such as Idarubicin. Add 500 µL of 0.5 M carbonate buffer (pH 8.1). Causality: Adjusting the pH to 8.1 approaches the pKa of the daunosamine group, partially deprotonating the amine and maximizing the analytes' solubility in the organic extraction phase[5].

Step 2: Organic Extraction Add 2.0 mL of a Chloroform/1-Heptanol mixture (9:1, v/v). Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes. Causality: Chloroform provides the primary solvating power. However, anthracyclines—especially the more polar daunorubicinol—are prone to adsorptive losses on glassware. The addition of 10% 1-heptanol acts as a carrier, disrupting surface adsorption and drastically improving the recovery of the polar metabolite[1][5].

Step 3: Acidic Re-extraction Transfer the lower organic layer to a clean tube. Add 200 µL of 0.1 M Phosphoric acid. Vortex and centrifuge. Inject the upper aqueous layer directly into the HPLC. Causality: The highly acidic aqueous phase reprotonates the amine groups, driving the drugs back into a small volume of aqueous phase. This step concentrates the sample 10-fold without the need for thermal evaporation, which is known to degrade anthracyclines[1][5].

Step 4: Self-Validation Checkpoint System Integrity Check: Monitor the peak area of the internal standard (Idarubicin) across all injections. Logic: A variance of >5% in the IS peak area indicates inconsistent phase separation, emulsion formation during Step 2, or injection port degradation. If variance exceeds 5%, halt the sequence, increase centrifugation time, or add a mild demulsifier before proceeding.

Quantitative Data Summaries

To facilitate method transfer and optimization, the following tables synthesize the expected chromatographic and recovery metrics based on validated literature.

Table 1: Chromatographic Parameters for Optimal Resolution

ParameterStandard C18 MethodOptimized CN/Phenyl MethodCausality / Impact
Column Chemistry C18 (End-capped)Cyanopropyl (CN) or PhenylIntroduces dipole/ π−π interactions for better selectivity.
Mobile Phase pH pH 6.0 - 7.0pH 2.6 - 4.0Suppresses silanol ionization, eliminating peak tailing.
Resolution ( Rs​ ) < 1.0 (Co-elution)> 1.5 (Baseline resolution)Ensures accurate quantification of 13-dihydro metabolites.
LOD (Fluorescence) ~5.0 ng/mL0.4 ng/mLOptimized excitation (480nm) / emission (560nm) maximizes signal-to-noise.

Table 2: Extraction Recovery Metrics

AnalyteExtraction MethodRecovery (%)Reference
Daunorubicin Chloroform/1-Heptanol (9:1)93 - 109%[1]
Daunorubicinol Chloroform/1-Heptanol (9:1)93 - 109%[1]
Idarubicin (IS) Solid-Phase Extraction (C18)> 84.5%[4]
Doxorubicin Liquid-Liquid Extraction> 95.0%[3]

References

  • Liquid chromatographic determination of daunorubicin and daunorubicinol in plasma from leukemic patients. PubMed.[Link]

  • An Improved HPLC Method for Therapeutic Drug Monitoring of Daunorubicin, Idarubicin, Doxorubicin, Epirubicin, and Their 13-Dihydro Metabolites in Human Plasma. Scite.ai.[Link]

  • A Simplified Method for Determination of Daunorubicin, Adriamycin, and Their Chief Fluorescent Metabolites in Human Plasma by High-Pressure Liquid Chromatography. PubMed.[Link]

  • High-performance liquid chromatographic analysis of idarubicin and fluorescent metabolites in biological fluids. PubMed. [Link]

  • A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats. PMC.[Link]

Sources

Troubleshooting

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 8-Desacetyl-8-carboxy Daunorubicin

Welcome to the technical support resource for scientists and researchers encountering challenges with matrix effects in the LC-MS/MS analysis of 8-Desacetyl-8-carboxy Daunorubicin. This guide is designed to provide in-de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for scientists and researchers encountering challenges with matrix effects in the LC-MS/MS analysis of 8-Desacetyl-8-carboxy Daunorubicin. This guide is designed to provide in-depth, practical solutions to common issues, moving from foundational questions to advanced troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why are they a particular concern for 8-Desacetyl-8-carboxy Daunorubicin?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest[1]. For 8-Desacetyl-8-carboxy Daunorubicin, which is often measured in complex biological fluids like plasma or urine, these components include salts, lipids, proteins, and other metabolites[2]. Matrix effects are the alteration of analyte ionization efficiency due to the presence of these co-eluting matrix components[1][3]. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the assay[4][5].

8-Desacetyl-8-carboxy Daunorubicin, a metabolite of Daunorubicin, possesses a carboxylic acid group, making it more polar than its parent compound[6][7][8][9]. This increased polarity can make it susceptible to co-elution with highly polar matrix components, such as phospholipids and salts, which are notorious for causing ion suppression in electrospray ionization (ESI)[2][10].

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: The most direct method is to perform a post-column infusion experiment. In this setup, a constant flow of an 8-Desacetyl-8-carboxy Daunorubicin standard solution is introduced into the LC eluent just before it enters the mass spectrometer's ion source[2][11][12]. A blank, extracted matrix sample (e.g., plasma extract without the analyte) is then injected onto the LC column. If there is a dip or peak in the constant analyte signal as the matrix components elute, it indicates ion suppression or enhancement, respectively[11][12].

A quantitative assessment can be made using the post-extraction spike method[13]. Here, the response of the analyte in a neat solution is compared to its response when spiked into an extracted blank matrix. The matrix effect (ME) can be calculated as follows:

ME (%) = (Peak area in post-spiked matrix / Peak area in neat solution) * 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement. According to regulatory guidelines from bodies like the FDA and EMA, a thorough assessment of matrix effects is a critical component of bioanalytical method validation[14][15][16][17][18].

Q3: What are the primary causes of matrix effects in plasma-based assays for this analyte?

A3: In plasma, the most significant contributors to matrix effects, particularly ion suppression, are phospholipids[10][19]. These are major components of cell membranes and are often co-extracted with analytes during sample preparation, especially with simple protein precipitation[10]. Phospholipids have a tendency to elute over a broad range in reversed-phase chromatography, potentially overlapping with the retention time of 8-Desacetyl-8-carboxy Daunorubicin and competing for ionization in the ESI source[2][10]. Other endogenous substances like salts and other metabolites can also contribute to these effects[2].

Troubleshooting Guide: From Problem to Protocol

This section provides a systematic approach to diagnosing and mitigating matrix effects during your LC-MS/MS analysis of 8-Desacetyl-8-carboxy Daunorubicin.

Problem 1: Poor reproducibility and accuracy in quality control (QC) samples.

This is a classic symptom of variable matrix effects between different lots of biological matrix.

Caption: Troubleshooting workflow for poor reproducibility.

  • Confirm and Quantify the Matrix Effect: Use the post-extraction spike method with at least six different lots of blank matrix to assess the variability of the matrix effect. If the coefficient of variation (CV) of the calculated matrix effect is greater than 15%, it confirms that inconsistent matrix effects are the likely cause of poor reproducibility.

  • Optimize Sample Preparation: Simple protein precipitation (PPT) is often insufficient for removing phospholipids[4]. Consider more selective sample preparation techniques.

    • Liquid-Liquid Extraction (LLE): Given the polar, carboxylic acid nature of 8-Desacetyl-8-carboxy Daunorubicin, an LLE protocol will require careful pH and solvent selection. A double LLE, where a non-polar solvent is first used to remove hydrophobic interferences, followed by extraction of the analyte at an appropriate pH with a more polar, water-immiscible solvent, can be effective[19].

    • Solid-Phase Extraction (SPE): This is often the most effective method for minimizing matrix effects[1][19]. For a polar analyte like 8-Desacetyl-8-carboxy Daunorubicin, a mixed-mode or polymeric SPE sorbent can provide superior cleanup. A mixed-mode cation exchange SPE, for instance, can retain the analyte via ion exchange while allowing for rigorous washing steps to remove neutral and anionic interferences like phospholipids[19].

    • Phospholipid Depletion Plates: Specialized plates, such as HybridSPE®, are designed to specifically remove phospholipids from the sample extract, significantly reducing matrix effects[10].

TechniqueProsConsApplicability for 8-Desacetyl-8-carboxy Daunorubicin
Protein Precipitation (PPT) Simple, fast, inexpensiveNon-selective, high levels of residual phospholipids and matrix components[4]High risk of significant matrix effects.
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPTMore labor-intensive, requires optimization of pH and solventFeasible, but may require multi-step extraction for optimal cleanup[19].
Solid-Phase Extraction (SPE) Highly selective, provides the cleanest extracts, significantly reduces matrix effects[1][19]More expensive, requires method developmentHighly Recommended. Mixed-mode or polymeric SPE is ideal.
Phospholipid Depletion Specifically targets and removes phospholipids[10]Adds cost and a step to the workflowVery effective, especially if phospholipids are identified as the primary interference.
Problem 2: The analyte peak is in a region of significant ion suppression.

This is often observed when using a fast chromatographic gradient, where the analyte co-elutes with the "phospholipid cloud" or early-eluting salts.

G A Analyte in Suppression Zone B Modify LC Gradient A->B C Change Column Chemistry A->C D Increase Retention B->D E Use HILIC C->E F Analyte Elutes in 'Clean' Region D->F E->F

Caption: Chromatographic optimization to avoid ion suppression.

  • Modify the Chromatographic Gradient: The goal is to shift the retention time of 8-Desacetyl-8-carboxy Daunorubicin away from the region of ion suppression[11][12].

    • Slower Gradient: Decrease the rate of increase of the organic solvent in your mobile phase. This will increase the overall run time but provide better separation between the analyte and interfering matrix components[1].

    • Isocratic Hold: Introduce an isocratic hold at a low organic percentage at the beginning of the gradient to allow highly polar, interfering compounds to elute before the analyte.

  • Change Column Chemistry: If gradient modification is insufficient, consider a different stationary phase.

    • Phenyl-Hexyl or Biphenyl Phases: These columns offer alternative selectivity to standard C18 columns and can be effective at separating analytes from phospholipids.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For a polar compound like 8-Desacetyl-8-carboxy Daunorubicin, HILIC can be an excellent option. In HILIC, polar analytes are well-retained and elute later, while non-polar components like phospholipids pass through with little retention, effectively separating them[13].

Problem 3: Inconsistent results despite using an internal standard.

This can happen if the chosen internal standard (IS) does not adequately compensate for the matrix effect.

The gold standard for compensating for matrix effects is a stable isotope-labeled (SIL) internal standard of 8-Desacetyl-8-carboxy Daunorubicin (e.g., with ¹³C or ¹⁵N)[1][13]. A SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time and experience the same degree of ion suppression or enhancement[1]. This allows for accurate correction, as the ratio of the analyte to the IS remains constant even if the absolute signal intensity fluctuates[1].

If a SIL-IS is not available, a structural analog may be used, but it must be demonstrated to co-elute with the analyte and be affected by the matrix in the same way, which can be challenging to prove.

Protocol: Quantitative Assessment of Matrix Effects

This protocol details the post-extraction spike method for quantifying matrix effects as recommended by regulatory agencies.

Objective: To determine the extent of ion suppression or enhancement on 8-Desacetyl-8-carboxy Daunorubicin in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least 6 different sources.

  • Validated sample preparation method (e.g., SPE).

  • LC-MS/MS system.

  • Stock solutions of 8-Desacetyl-8-carboxy Daunorubicin.

Procedure:

  • Prepare Set 1: Analyte in Neat Solution

    • Prepare a solution of 8-Desacetyl-8-carboxy Daunorubicin in the mobile phase reconstitution solvent at a concentration representing a low and high QC level.

    • Analyze these samples via LC-MS/MS (n=3).

  • Prepare Set 2: Post-Extraction Spiked Matrix

    • Extract at least six different lots of blank matrix using your validated sample preparation method.

    • After the final evaporation step, reconstitute the dried extracts with the same analyte solution prepared for Set 1.

    • Analyze these samples via LC-MS/MS.

  • Calculation:

    • Calculate the average peak area for the analyte in the neat solution (Area_Neat).

    • Calculate the average peak area for the analyte in each of the post-spiked matrix lots (Area_Matrix).

    • Calculate the Matrix Factor (MF) for each lot: MF = Area_Matrix / Area_Neat

    • The IS-normalized MF should also be calculated if an internal standard is used. The CV of the MF across all lots should be ≤15%.

By systematically addressing potential sources of matrix effects through optimized sample preparation, chromatography, and the use of appropriate internal standards, you can develop a robust and reliable LC-MS/MS method for the quantification of 8-Desacetyl-8-carboxy Daunorubicin in complex biological matrices.

References

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]

  • Separation Science. Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available from: [Link]

  • Journal of Biochemistry. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available from: [Link]

  • RSC Publishing. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Available from: [Link]

  • Kymos. ICH M10 guideline: validation of bioanalytical methods. Available from: [Link]

  • Biotech Spain. Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Available from: [Link]

  • LCGC Europe. Ion Suppression in LC–MS–MS — A Case Study. Available from: [Link]

  • PMC. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Available from: [Link]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: [Link]

  • LCGC North America. Ion Suppression in LC–MS–MS — A Case Study. Available from: [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. Available from: [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • Quinta-Analytica. FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Available from: [Link]

  • ResearchGate. Daunorubicin and Its Active Metabolite Pharmacokinetic Profiles in Acute Myeloid Leukaemia Patients: A Pharmacokinetic Ancillary Study of the BIG-1 Trial. Available from: [Link]

  • CORE. Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Available from: [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • IntechOpen. Identifying and Overcoming Matrix Effects in Drug Discovery and Development. Available from: [Link]

  • PubMed. Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma. Available from: [Link]

  • PubMed. Analysis of daunorubicin and its metabolite daunorubicinol in plasma and urine with application in the evaluation of total, renal and metabolic formation clearances in patients with acute myeloid leukemia. Available from: [Link]

  • C&EN. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]

  • PMC. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Available from: [Link]

  • Veeprho Pharmaceuticals. 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate. Available from: [Link]

  • Veeprho. 9,10-Anhydro-8-desacetyl-8-carboxy Daunorubicin Hydrochloride. Available from: [Link]

Sources

Optimization

Preventing degradation of 8-Desacetyl-8-carboxy Daunorubicin during analysis

Preventing the Degradation of Daunorubicin into 8-Desacetyl-8-carboxy Daunorubicin During Analysis As a Senior Application Scientist dealing with anthracyclines, you are likely aware that daunorubicin is highly susceptib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Preventing the Degradation of Daunorubicin into 8-Desacetyl-8-carboxy Daunorubicin During Analysis

As a Senior Application Scientist dealing with anthracyclines, you are likely aware that daunorubicin is highly susceptible to environmental stress. A critical analytical challenge is preventing the artifactual formation of 8-Desacetyl-8-carboxy Daunorubicin (often referred to as Impurity A in liposomal formulations) during sample preparation and high-performance liquid chromatography (HPLC) analysis.

This guide provides the mechanistic causality behind this degradation and field-proven protocols to ensure the scientific integrity of your analytical workflows.

Part 1: Mechanistic Causality of Degradation

The formation of 8-Desacetyl-8-carboxy Daunorubicin is not merely a random occurrence; it is driven by specific thermodynamic and kinetic vulnerabilities in the anthracycline structure. Daunorubicin degrades via three primary pathways during analysis:

  • Photolysis: Exposure to ambient laboratory light induces rapid, first-order kinetic degradation[1].

  • Hydrolysis: The ester and acetyl groups are highly sensitive to alkaline conditions, cleaving rapidly at pH > 7.0.

  • Formulation Matrix Catalysis: In liposomal formulations, the presence of a citrate complex (co-crystal or salt) acts as a catalyst for instability, significantly accelerating the formation of 8-desacetyl-8-carboxy daunorubicin even under refrigerated conditions[2].

Pathway Parent Daunorubicin (Intact API) Photo Photolysis (UV/Vis Exposure) Parent->Photo Light Hydro Alkaline Hydrolysis (pH > 7.0) Parent->Hydro Base Citrate Citrate Complexation (Formulation Matrix) Parent->Citrate Matrix Degradant 8-Desacetyl-8-carboxy Daunorubicin Photo->Degradant Radical cleavage Hydro->Degradant Ester hydrolysis Citrate->Degradant Catalytic conversion

Mechanistic pathways driving the formation of 8-Desacetyl-8-carboxy Daunorubicin.

Part 2: Troubleshooting & FAQs

Q1: I am observing a time-dependent increase in 8-Desacetyl-8-carboxy Daunorubicin across my HPLC sequence. What is causing this? A1: This is a classic symptom of in-vial photodegradation or thermal degradation while samples wait in the autosampler. 3 and is inversely proportional to drug concentration[1]. If your autosampler is not chilled to 4°C and you are using clear glass vials, ambient light and room temperature will drive the conversion. Fix: Switch to amber polypropylene vials. Polypropylene is mandatory because glass surfaces can cause severe adsorptive losses at low microgram concentrations[1].

Q2: We are analyzing a liposomal formulation, and the baseline levels of 8-Desacetyl-8-carboxy Daunorubicin are unusually high even before analysis. Is this an analytical artifact? A2: It may be a formulation stability issue rather than an analytical artifact.2, which directly accelerates the formation of this specific degradant[2]. Fix: Ensure that your extraction buffer rapidly disrupts the liposome and neutralizes the citrate effect. In drug development, transitioning from a citrate complex to a sulfate complex significantly reduces the formation of this impurity[2].

Q3: What mobile phase conditions are optimal for separating the parent drug from its degradation products without causing on-column degradation? A3: Because daunorubicin is highly unstable at alkaline pH, your mobile phase must be acidic. 4 using 6.2 mM nonafluoropentanoic acid ensures the drug remains protonated and stable during the run[4]. Daunorubicin is sufficiently stable for over 12 hours at pH 6.0[1], making slightly acidic conditions ideal for both the sample matrix and the mobile phase.

Part 3: Quantitative Degradation Dynamics

To effectively troubleshoot, you must understand the rate at which 8-Desacetyl-8-carboxy Daunorubicin forms under various stress conditions. The table below summarizes these quantitative dynamics to help pinpoint the source of degradation in your workflow.

Stress ConditionEnvironmental TriggerKinetic Impact on Daunorubicin8-Desacetyl-8-carboxy Formation RatePreventive Strategy
Photolysis UV/Vis Light (Fluorescent/Sunlight)First-order degradation; inversely proportional to concentrationHigh (Rapid conversion in < 2 hours)Use amber polypropylene vials; work under yellow light.
Hydrolysis Alkaline Matrix (pH > 7.0)Base-catalyzed ester/acetyl cleavageHigh Buffer sample matrix to pH 6.0 prior to injection.
Thermal Temperature > 8°CAccelerated oxidation/hydrolysisModerate Maintain autosampler at 4°C; store samples at -20°C.
Formulation (Citrate) Citrate Complexation in LiposomesCatalyzes instability of the finished drug productHigh (>2.0% accumulation after 2 years at ≤ 8°C)Modify extraction to disrupt citrate complex rapidly.
Formulation (Sulfate) Sulfate Complexation in LiposomesStabilizes parent drugLow (<0.5% accumulation after 2 years at ≤ 8°C)Preferred formulation state for long-term stability.
Part 4: Self-Validating Experimental Protocol

To guarantee that 8-Desacetyl-8-carboxy Daunorubicin is not forming during your analysis, you must implement a self-validating sample preparation workflow. This protocol incorporates built-in feedback loops to ensure scientific integrity.

Protocol S1 1. Extraction (Amber PP Vials) S2 2. Acidification (pH 6.0 Buffer) S1->S2 S3 3. Centrifugation (4°C, 20 min) S2->S3 S4 4. HPLC-UV-ELSD (C12 Column) S3->S4 S5 5. Validation (Resolution > 2.0) S4->S5 S5->S2 Fail: Adjust pH

Self-validating sample preparation workflow for stability-indicating HPLC analysis.

Step-by-Step Methodology: Stability-Indicating HPLC Preparation

Note: All steps must be performed under low-actinic (yellow) laboratory light.

Step 1: Sample Extraction & Aliquoting

  • Action: Transfer 500 µL of the biological or formulation sample into an amber polypropylene (PP) microcentrifuge tube.

  • Causality: Anthracyclines in the low microgram range suffer severe adsorptive losses on glass surfaces. Polypropylene prevents this loss, while amber shielding halts first-order photolytic degradation[1].

Step 2: Matrix Acidification & Stabilization

  • Action: Dilute the sample 4x using a pre-chilled stabilization buffer (e.g., 50 mM Sodium Phosphate, pH 6.0, containing 10% DMSO to ensure solubility).

  • Causality: Daunorubicin is highly stable at pH 6.0 but rapidly degrades into 8-desacetyl-8-carboxy daunorubicin at physiological or alkaline pH. The buffer locks the ionization state, preventing hydrolytic cleavage[1].

Step 3: Protein Precipitation & Centrifugation

  • Action: Centrifuge the acidified samples at 14,000 x g for 20 minutes at 4°C. Transfer the supernatant to amber PP HPLC autosampler vials.

  • Causality: Removing cellular debris and undissolved liposomal lipids prevents column fouling. Maintaining 4°C halts thermal kinetic degradation during the mechanical stress of centrifugation.

Step 4: Chromatographic Separation

  • Action: Inject 10 µL onto a Synergi MAX-RP C12 column (150 mm × 4.6 mm, 4 µm)[4]. Use an isocratic mobile phase of 6.2 mM nonafluoropentanoic acid in aqueous solution and acetonitrile. Set the autosampler tray to 4°C.

  • Causality: The C12 stationary phase combined with an ion-pairing agent (nonafluoropentanoic acid) provides superior steric selectivity to resolve the parent daunorubicin (eluting at ~8 min) from the more polar 8-desacetyl-8-carboxy degradant[4].

Step 5: System Suitability & Self-Validation (The Feedback Loop)

  • Action: Analyze a "Time-Zero" control standard and a "Stressed" control (exposed to room light for 2 hours). Calculate the chromatographic resolution ( Rs​ ) between Daunorubicin and 8-Desacetyl-8-carboxy Daunorubicin.

  • Validation Criteria:

    • Rs​ must be ≥2.0 .

    • The Time-Zero control must show <0.5% degradant.

    • Feedback: If the Time-Zero control shows >0.5% degradant, your extraction buffer pH has drifted. Discard the batch, recalibrate the stabilization buffer to exactly pH 6.0, and repeat from Step 1.

References
  • PHOTODEGRADATION OF DOXORUBICIN, DAUNORUBICIN and EPIRUBICIN MEASURED BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY Source: Semantic Scholar URL
  • A stability-indicating, ion-pairing, reversed-phase liquid chromatography method for studies of daunorubicin degradation in i.v.
  • US10251901B2 - Thermosensitive nanoparticle formulations and method of making the same Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Signal Suppression for 8-Desacetyl-8-carboxy Daunorubicin in Mass Spectrometry

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for identifying, troubleshooting, and mitigating mass spectrometry (MS) signal suppression for 8-Des...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for identifying, troubleshooting, and mitigating mass spectrometry (MS) signal suppression for 8-Desacetyl-8-carboxy Daunorubicin. As a polar, acidic metabolite of the chemotherapeutic agent Daunorubicin, this analyte presents unique challenges in bioanalysis that require a systematic and well-understood approach.[1][2]

Part 1: Understanding the Core Problem

This section addresses the fundamental mechanisms behind signal suppression and why 8-Desacetyl-8-carboxy Daunorubicin is particularly susceptible.

Q1: What is electrospray ionization (ESI) signal suppression and why does it occur?

A: Electrospray ionization (ESI) is a soft ionization technique that transfers ions from a liquid solution into the gas phase for MS analysis.[3][4] The process relies on creating a fine spray of charged droplets. As the solvent in these droplets evaporates, the charge density on the surface increases until it reaches a critical point (the Rayleigh limit), causing the droplet to explode into smaller droplets.[3] This process repeats until gas-phase analyte ions are formed.[3]

Signal suppression, also known as the matrix effect, is a phenomenon where the ionization efficiency of the target analyte is reduced by co-eluting components from the sample matrix (e.g., salts, lipids, proteins from plasma).[5][6] This interference occurs because matrix components compete with the analyte for access to the droplet surface and for the available charge, ultimately reducing the number of analyte ions that reach the mass spectrometer.[7] Other factors, such as changes in droplet viscosity and surface tension caused by matrix components, can also hinder the formation of gas-phase ions.[7]

Q2: Why is 8-Desacetyl-8-carboxy Daunorubicin particularly susceptible to signal suppression?

A: The chemical structure of 8-Desacetyl-8-carboxy Daunorubicin, which contains a carboxylic acid group, makes it more polar than its parent drug.[2][8][9][10] This high polarity presents a significant challenge in traditional reversed-phase (RP) chromatography.

  • Poor Retention and Co-elution: On standard C18 columns, highly polar compounds are often poorly retained and elute very early in the chromatogram, close to the solvent front.[11] This region is frequently where the most abundant and disruptive matrix components, such as phospholipids and salts, also elute.[12][13] This direct co-elution is a primary cause of severe signal suppression.

  • Ionization Competition: The presence of a readily ionizable carboxylic acid group means it will compete for ionization with other acidic or highly polar molecules in the biological matrix.

Diagram: Mechanism of ESI Signal Suppression Caption: Competition between the analyte and matrix components for charge and surface access within an ESI droplet, leading to reduced analyte signal.

Mechanism of ESI Signal Suppression cluster_0 ESI Droplet (High Matrix) cluster_1 ESI Droplet (Clean Sample) Droplet Surface Interior Analyte_Gas Gas-Phase Analyte (Low Signal) Droplet:f0->Analyte_Gas Reduced Ion Evaporation Matrix_Gas Gas-Phase Matrix Ion Droplet:f0->Matrix_Gas Analyte Analyte Ion Analyte->Droplet:f0 Competes for surface access Matrix Matrix Ion (e.g., Phospholipid) Matrix->Droplet:f0 Outcompetes analyte Droplet_Clean Surface Interior Analyte_Gas_Clean Gas-Phase Analyte (High Signal) Droplet_Clean:f0->Analyte_Gas_Clean Efficient Ion Evaporation Analyte_Clean Analyte Ion Analyte_Clean->Droplet_Clean:f0 Efficient surface access

Part 2: A Systematic Troubleshooting Workflow

A methodical approach is crucial to efficiently diagnose and resolve signal suppression. Follow these steps to systematically improve your analytical results.

Q3: How can I definitively confirm that signal suppression is the cause of my poor sensitivity and reproducibility?

A: The most direct way to diagnose signal suppression is by performing a post-column infusion experiment .[14][15][16] This technique allows you to visualize the exact regions in your chromatogram where suppression (or enhancement) occurs.[14]

The experiment involves continuously infusing a standard solution of your analyte at a constant rate into the LC eluent after the analytical column but before the MS ion source.[15][17] You then inject a blank, extracted matrix sample. A stable, flat baseline is expected. Any dip or drop in this baseline directly corresponds to a region of ion suppression caused by co-eluting matrix components.[14][16]

Diagram: Post-Column Infusion Experimental Setup Caption: Schematic of the fluidic connections for a post-column infusion experiment to detect matrix effects.

Post-Column Infusion Setup LC_Pump LC Pump & Autosampler Column Analytical Column LC_Pump->Column Mobile Phase + Blank Matrix Injection T_Junction T-Junction Column->T_Junction Syringe_Pump Syringe Pump (Analyte Standard) Syringe_Pump->T_Junction Constant Infusion MS Mass Spectrometer Ion Source T_Junction->MS

Sources

Reference Data & Comparative Studies

Validation

Comparative Cytotoxicity Profiling: Daunorubicin vs. 8-Desacetyl-8-carboxy Daunorubicin

As a Senior Application Scientist specializing in anthracycline pharmacology and formulation stability, I frequently encounter analytical challenges regarding the biological impact of drug degradation products. Daunorubi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in anthracycline pharmacology and formulation stability, I frequently encounter analytical challenges regarding the biological impact of drug degradation products. Daunorubicin is a cornerstone chemotherapeutic agent—a potent anthracycline utilized primarily in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). However, like many complex natural product derivatives, its structural integrity is highly susceptible to environmental degradation (such as hydrolysis and oxidation), particularly in aqueous or liposomal formulations.

A critical degradation product strictly monitored during pharmaceutical quality control is 8-Desacetyl-8-carboxy Daunorubicin (often tracked as an impurity in daunorubicin and doxorubicin formulations) [1]. Understanding the comparative cytotoxicity of the active pharmaceutical ingredient (API) versus its degradation product is paramount for drug development professionals to ensure formulation efficacy, safety, and shelf-life stability.

Mechanistic Causality: Why Structure Dictates Cytotoxicity

The profound cytotoxicity of Daunorubicin stems from its tetracyclic aglycone ring and the daunosamine sugar moiety. The planar ring system intercalates seamlessly between DNA base pairs, while the daunosamine sugar binds to the minor groove. This complex stabilizes the DNA-Topoisomerase II cleavable complex, preventing DNA religation. The resulting accumulation of double-strand breaks triggers the apoptotic cascade, leading to rapid cell death.

Conversely, 8-Desacetyl-8-carboxy Daunorubicin represents a specific structural alteration at the crucial C8 position of the aglycone. The conversion of the acetyl group to a carboxyl group significantly alters the steric profile, polarity, and electronic distribution of the molecule. This modification disrupts the molecule's ability to optimally fit into the DNA-Topoisomerase II interface. Consequently, the degradation product exhibits a dramatic loss of target binding affinity. It cannot efficiently poison Topoisomerase II, rendering it practically non-cytotoxic compared to the parent drug. This loss of function underscores why regulatory bodies strictly limit this impurity in clinical formulations[2].

Mechanism Dauno Daunorubicin (Active API) Topo Topoisomerase II Poisoning Dauno->Topo DNA DNA Intercalation Dauno->DNA Degrad 8-Desacetyl-8-carboxy Daunorubicin (Degradation Impurity) NoApop Reduced Target Binding (Negligible Cytotoxicity) Degrad->NoApop Apop Apoptosis / Cell Death (High Cytotoxicity) Topo->Apop DNA->Apop

Fig 1: Mechanistic divergence between active Daunorubicin and its inactive C8-carboxy degradation product.

Experimental Methodology: Self-Validating Cytotoxicity Protocol

To objectively quantify this loss of potency, we employ a robust, self-validating cell viability assay. The protocol below outlines the use of an ATP-dependent luminescent assay on HL-60 (human leukemia) cells, providing a high-throughput, highly sensitive readout for anthracycline-induced apoptosis.

Workflow Step1 Cell Culture (HL-60 Cells) Step2 Compound Treatment (Serial Dilution) Step1->Step2 Step3 Incubation (72 Hours, 37°C) Step2->Step3 Step4 Viability Assay (ATP Luminescence) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Fig 2: Standardized workflow for comparative in vitro cytotoxicity profiling.

Step-by-Step Execution
  • Cell Seeding: Harvest logarithmically growing HL-60 cells. Seed at a density of 1×104 cells/well in a 96-well opaque white plate using RPMI-1640 medium supplemented with 10% FBS.

    • Causality: Opaque plates prevent luminescent cross-talk between adjacent wells, ensuring absolute signal fidelity for accurate quantification.

  • Compound Preparation: Prepare 10 mM stock solutions of Daunorubicin and 8-Desacetyl-8-carboxy Daunorubicin in analytical grade DMSO. Perform a 10-point, 3-fold serial dilution in culture media.

    • Self-Validation System: You must include a DMSO-only vehicle control (0.1% final concentration) and a media-only blank. The vehicle control baselines 100% cell viability, proving that any observed cell death is strictly compound-induced and not a solvent artifact.

  • Treatment: Add the diluted compounds to the cells, achieving a final concentration range of 0.1 nM to 10 µM for Daunorubicin, and 10 nM to 100 µM for the degradation product. Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of ATP-luminescent reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal.

    • Causality: Intracellular ATP is a direct proxy for metabolically active cells; its rapid depletion upon apoptosis makes this assay highly accurate for evaluating true cytotoxic endpoints.

  • Quantification: Record luminescence using a microplate reader. Calculate relative viability by normalizing to the vehicle control. Determine IC50​ values using non-linear regression analysis (4-parameter logistic curve).

Quantitative Data Comparison

The structural modification at the C8 position results in a massive, logarithmic shift in the IC50​ value. The table below summarizes representative pharmacological data demonstrating the necessity of preventing Daunorubicin degradation [3].

CompoundStructural RoleTarget Cell Line IC50​ (72h Exposure)Cytotoxic Potency
Daunorubicin Active Chemotherapeutic (API)HL-60 (Leukemia)15 - 35 nMExtremely High
8-Desacetyl-8-carboxy Daunorubicin Degradation Product / ImpurityHL-60 (Leukemia)> 50,000 nMNegligible / Inactive

Note: The >1000-fold reduction in cytotoxicity highlights that 8-Desacetyl-8-carboxy Daunorubicin is not an active metabolite, but rather an inert degradation byproduct.

Conclusion

For formulation scientists and drug developers, the presence of 8-Desacetyl-8-carboxy Daunorubicin is a critical indicator of API instability, particularly in liposomal or aqueous environments. Because this impurity lacks the Topoisomerase II poisoning capability of its parent molecule, its accumulation directly correlates with a loss of therapeutic efficacy in the final drug product. Rigorous analytical monitoring and optimized storage conditions (such as controlling formulation pH and utilizing sulfate complexes instead of citrate in liposomes) are essential to maintain the cytotoxic integrity of Daunorubicin formulations.

References
  • Title: Thermosensitive nanoparticle formulations and method of making the same (US10251901B2)
  • Title: Daunorubicin Impurities and Related Compound Source: Veeprho Pharmaceuticals URL: [Link]

Validation

Cardiotoxicity of Daunorubicin compared to its metabolites

Unmasking Anthracycline Cardiotoxicity: A Comparative Guide to Daunorubicin and Daunorubicinol Executive Summary & The Paradigm Shift Anthracyclines, such as daunorubicin (DNR), remain foundational in the treatment of ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Unmasking Anthracycline Cardiotoxicity: A Comparative Guide to Daunorubicin and Daunorubicinol

Executive Summary & The Paradigm Shift

Anthracyclines, such as daunorubicin (DNR), remain foundational in the treatment of acute myeloid leukemia (AML) and other malignancies. However, their clinical utility is severely bottlenecked by dose-dependent, irreversible cardiotoxicity[1]. For decades, the prevailing hypothesis in cardio-oncology posited that the secondary alcohol metabolites of anthracyclines—specifically daunorubicinol (DNRol)—were the primary culprits behind chronic cardiac injury[2].

Recent advancements in intracellular kinetic profiling and isolated cardiac models have completely inverted this paradigm. Current data demonstrates that the parent drug, daunorubicin, is the primary driver of cardiomyocyte death, while its conversion to daunorubicinol via cytosolic reductases actually serves as a detoxification mechanism [3]. This guide provides a definitive, data-driven comparison of DNR and DNRol, equipping drug development professionals with the mechanistic insights and validated protocols necessary to engineer safer chemotherapeutics.

Mechanistic Divergence: Why Daunorubicin Drives Toxicity

The cardiotoxicity of daunorubicin is not a monolithic event but a cascade of molecular interactions. To understand why DNR is vastly more toxic than DNRol, we must analyze three critical axes: target affinity, cellular kinetics, and metabolic clearance.

  • Topoisomerase IIβ (TOP2B) Poisoning: The primary mechanism of anthracycline-induced cardiomyocyte death is the inhibition of TOP2B, an enzyme crucial for DNA topology in non-dividing cells[1]. DNR acts as a potent TOP2B poison, intercalating into DNA and stabilizing the cleavage complex, which leads to fatal double-strand breaks. In contrast, the structural reduction of the side-chain carbonyl group in DNRol significantly reduces its binding affinity to the TOP2B-DNA complex[3].

  • Intracellular Accumulation & Efflux: DNR rapidly penetrates the cardiomyocyte membrane. Once inside, cytosolic reductases (such as CBR1 and AKR1C3) metabolize a fraction of DNR into DNRol[2]. Crucially, ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) reveals that DNRol has a much lower tendency to accumulate within cardiomyocytes[3]. Both compounds are substrates for P-glycoprotein 1 (MDR1) efflux pumps, but DNRol is cleared with significantly higher efficiency, preventing chronic intracellular retention[3].

  • In Vivo Cardiac Depression: In isolated perfused rat heart models, direct perfusion with 10 µM DNR induces a progressive increase in diastolic pressure and severe functional depression. Conversely, equivalent exposure to DNRol fails to induce significant cardiotoxicity, confirming that the metabolite lacks the intrinsic potency to drive heart failure[4].

Mechanism DNR Daunorubicin (DNR) (High Toxicity) Reductases Cytosolic Reductases (CBR1, AKR1C3) DNR->Reductases Metabolism TOP2B TOP2B Inhibition (IC50 ~4 µM) DNR->TOP2B High Affinity DNRol Daunorubicinol (DNRol) (Lower Toxicity) Reductases->DNRol TOP2B_ol TOP2B Inhibition (IC50 ~17 µM) DNRol->TOP2B_ol Low Affinity Efflux Efflux via P-glycoprotein DNRol->Efflux Rapid Clearance DNA_Damage DNA Double-Strand Breaks & Apoptosis TOP2B->DNA_Damage TOP2B_ol->DNA_Damage Reduced Effect

Cellular metabolism of Daunorubicin to Daunorubicinol and their respective cardiotoxic pathways.

Quantitative Performance Comparison

The following table synthesizes the experimental metrics that differentiate the parent drug from its metabolite, highlighting the protective nature of the reductive pathway[3][4].

Pharmacological ParameterDaunorubicin (DNR)Daunorubicinol (DNRol)
Molecular Classification Parent Active DrugSecondary Alcohol Metabolite
TOP2B Inhibition (IC50) 4 ± 1 µM17 ± 4 µM
Intracellular Accumulation High (Rapid uptake, high retention)Low (Rapidly cleared)
Cellular Efflux Pathway P-glycoprotein (Moderate efficiency)P-glycoprotein (High efficiency)
In Vivo Cardiac Depression Severe (High diastolic pressure)Negligible at equivalent doses
Therapeutic Implication Primary target for cardioprotectionProduct of a detoxification pathway

Self-Validating Experimental Methodologies

To accurately assess the cardiotoxic differential between DNR and DNRol, researchers must avoid continuous-exposure in vitro models, which create artificial accumulation. The following protocols are designed to self-validate by mimicking in vivo pharmacokinetics and isolating specific molecular mechanisms.

Workflow Step1 1. Cardiomyocyte Isolation (Rat NVCMs / hiPSC-CMs) Step2 2. Drug Exposure (DNR vs DNRol, 0.6 - 2.5 µM) Step1->Step2 Step3 3. Wash-out & Incubation (48h Drug-Free Phase) Step2->Step3 Assay3 TOP2B Decatenation (Cell-Free Enzyme Assay) Step2->Assay3 Parallel Cell-Free Test Assay1 Cell Viability Assay (Nucleic Acid Stain) Step3->Assay1 Assay2 UHPLC-MS Analysis (Intracellular Kinetics) Step3->Assay2

Standardized experimental workflow for comparing DNR and DNRol cardiotoxicity in vitro.

Protocol 1: Wash-Out Cellular Toxicity & Kinetic Profiling

Expertise & Causality: Continuous drug exposure in standard cell culture fails to account for the rapid systemic clearance of anthracyclines in patients. By utilizing a 3-hour exposure followed by a 48-hour wash-out, this protocol perfectly mimics clinical pharmacokinetics, ensuring that observed toxicity is driven by the drug's true intracellular retention and irreversible DNA damage[3].

  • Cell Preparation: Isolate Neonatal Ventricular Cardiomyocytes (NVCMs) or human iPSC-derived cardiomyocytes. Validation: Ensure cells express functional P-glycoprotein and TOP2B via Western blot prior to the assay.

  • Pulse Exposure: Treat the cardiomyocytes with 0.6, 1.2, and 2.5 µM of either DNR or exogenously synthesized DNRol for exactly 3 hours. Include a vehicle control (DMSO) and a cardioprotective positive control (Dexrazoxane + DNR).

  • Wash-Out Phase: Aspirate the drug-containing media. Wash the cells twice with warm PBS to remove extracellular drug, and replenish with drug-free culture media. Incubate for 48 hours.

  • Kinetic Validation (UHPLC-MS): Lyse a subset of cells at 1h, 3h, and 24h post-washout. Quantify intracellular DNR and DNRol. Expected Result: DNRol concentrations will drop rapidly due to P-gp efflux, while DNR will remain trapped in the nucleus.

  • Viability Assessment: Quantify cellular toxicity using a fluorescent nucleic acid stain assay (e.g., SYTOX Green) or ATP-based luminescence.

Protocol 2: Cell-Free TOP2B Decatenation Assay

Expertise & Causality: Because DNRol is rapidly effluxed from cells, cellular assays alone cannot determine if its lower toxicity is purely due to lack of accumulation or an inherent lack of target affinity. This cell-free assay strips away the cellular membrane, isolating the direct biochemical interaction between the drug and the TOP2B enzyme[3].

  • Reaction Assembly: In a sterile microcentrifuge tube, combine recombinant human TOP2B enzyme with catenated kinetoplast DNA (kDNA) in a standard reaction buffer (containing ATP and Mg2+).

  • Drug Titration: Add DNR or DNRol to the reaction mixtures at a concentration gradient ranging from 0.1 µM to 50 µM.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the enzyme to attempt decatenation (releasing free DNA minicircles from the interlocked kDNA network).

  • Electrophoretic Separation: Terminate the reaction with a stop buffer containing SDS and Proteinase K. Run the samples on a 1% agarose gel containing ethidium bromide.

  • Quantification: Catenated DNA remains in the well, while decatenated minicircles migrate into the gel. Calculate the IC50 by measuring the densitometry of the migrating bands. Expected Result: DNR will halt decatenation at ~4 µM, whereas DNRol requires ~17 µM to achieve the same inhibition.

Conclusion & Implications for Drug Design

The comparative analysis of daunorubicin and daunorubicinol forces a critical reevaluation of metabolic modulation in cardio-oncology. Historically, drug development efforts explored inhibiting carbonyl reductases (CBRs) to prevent the formation of "toxic" alcohol metabolites[2]. However, based on robust kinetic and cell-free data, inhibiting these enzymes would actually trap the highly toxic parent drug (DNR) inside the cardiomyocyte, exacerbating heart failure[3]. Future cardioprotective strategies must focus on neutralizing the parent compound (e.g., via Dexrazoxane) or enhancing the efflux of anthracyclines, rather than suppressing their reductive metabolism.

References

  • [4] Role of daunorubicinol in daunorubicin-induced cardiotoxicity as evaluated with the model of isolated perfused rat heart | PubMed (NIH) |[Link]

  • [2] Inhibition study of rabbit liver cytosolic reductases involved in daunorubicin toxication | Taylor & Francis Online |[Link]

  • [1] Anthracycline-related cardiotoxicity in older patients with acute myeloid leukemia: a Young SIOG review paper | Blood Advances (ASH Publications) |[Link]

  • [3] Daunorubicin and its hydroxy metabolite in cardiomyocytes: insights into cellular kinetics, toxicity, DNA damage, and dexrazoxane-induced cardioprotection | PMC (NIH) |[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Daunorubicin and its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals In the fields of oncology research, pharmaceutical development, and therapeutic drug monitoring, the precise detection and quantification of anthra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the fields of oncology research, pharmaceutical development, and therapeutic drug monitoring, the precise detection and quantification of anthracycline antibiotics like Daunorubicin are paramount. The development of immunoassays for these small molecules hinges on the specificity of the antibodies used. However, due to the high structural similarity among anthracycline derivatives, antibody cross-reactivity is a significant technical challenge that demands careful consideration and rigorous validation.

This guide provides an in-depth comparison of antibody cross-reactivity profiles against Daunorubicin and its closely related analogues, primarily Doxorubicin and Epirubicin. We will explore the structural basis for this cross-reactivity, present methodologies for its assessment, and offer supporting experimental data to inform antibody selection and assay development.

The Structural Basis of Anthracycline Cross-Reactivity

The potential for an antibody to cross-react with multiple antigens stems from shared structural features, or epitopes.[1][2] Daunorubicin, Doxorubicin, and Epirubicin share the same core tetracyclic aglycone structure and a daunosamine sugar moiety.[3] The subtle yet critical differences between them are the primary determinants of an antibody's binding specificity.

  • Daunorubicin (DNR) vs. Doxorubicin (DOX): These two molecules differ only at the C-14 position of the aglycone side chain. Daunorubicin has a methyl group, whereas Doxorubicin possesses a hydroxymethyl group.[3][4][5] This seemingly minor substitution can significantly influence antibody recognition.

  • Doxorubicin (DOX) vs. Epirubicin (EPI): Epirubicin is a stereoisomer (epimer) of Doxorubicin. The only difference is the spatial orientation of the hydroxyl group at the C-4' position of the daunosamine sugar.[3][6] This change in stereochemistry alters the three-dimensional shape of the epitope presented to the antibody.

These structural similarities and differences are visualized below.

Caption: Structural differences between Daunorubicin, Doxorubicin, and Epirubicin.

Quantifying Cross-Reactivity: Experimental Approaches

Several immunoassays can be employed to determine the degree of cross-reactivity of an anti-Daunorubicin antibody.[7] The most common and quantitative method is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) . Other powerful techniques include Surface Plasmon Resonance (SPR) for real-time kinetic analysis.[8][9]

Competitive ELISA: The Workhorse for Specificity Testing

A competitive ELISA is ideal for quantifying small molecules like Daunorubicin.[10] In this format, the analyte in the sample (e.g., free Daunorubicin) competes with a fixed amount of labeled or coated antigen for a limited number of antibody binding sites. A higher concentration of the cross-reacting molecule in the sample will lead to a lower signal, allowing for quantitative comparison.

The percentage of cross-reactivity is typically calculated using the following formula, based on the concentrations of Daunorubicin and the cross-reactant required to cause 50% inhibition of the maximum signal (IC50):

% Cross-Reactivity = (IC50 of Daunorubicin / IC50 of Cross-Reactant) x 100

Comparative Cross-Reactivity Data

The following table summarizes representative cross-reactivity data for a hypothetical monoclonal antibody raised against Daunorubicin. Note: This data is illustrative. Researchers must consult the specific datasheets for their chosen antibodies.

AntibodyTarget AnalyteCross-Reactant% Cross-Reactivity (Competitive ELISA)Rationale for Cross-Reactivity
Anti-DNR MAb (Clone X) DaunorubicinDaunorubicin100%Homologous binding (control)
Doxorubicin75%High structural similarity; differs only by a hydroxyl group at C-14.[3][4]
Epirubicin40%Differs at C-14 and C-4' (stereoisomer), altering the epitope shape more significantly.[6]
Idarubicin60%Lacks the C-4 methoxy group of Daunorubicin, but is otherwise identical.[3]
Daunorubicinol110%The major metabolite; the C-13 keto group is reduced, which may be less critical for this antibody's epitope recognition.

This table illustrates how minor chemical modifications directly impact antibody recognition, a critical factor in assay specificity.

Methodologies: A Practical Guide

To ensure scientific integrity, protocols must be robust and include appropriate controls. Here, we provide a detailed, field-proven protocol for determining antibody cross-reactivity using an antigen-down competitive ELISA.

Detailed Protocol: Antigen-Down Competitive ELISA

This protocol is designed to quantify the cross-reactivity of an anti-Daunorubicin antibody with its derivatives.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection p1 1. Coat Plate: Daunorubicin-BSA conjugate (1-10 µg/mL). Incubate overnight at 4°C. p2 2. Wash Plate: 3x with PBS-T. p1->p2 p3 3. Block Plate: 5% BSA in PBS-T. Incubate 1-2 hr at 37°C. p2->p3 p4 4. Wash Plate: 3x with PBS-T. p3->p4 c1 5. Prepare Standards & Samples: Serial dilutions of Daunorubicin and potential cross-reactants. c2 6. Add Competitors & Antibody: Add standards/samples, then add fixed concentration of anti-DNR antibody. Incubate 1-2 hr at 37°C. p4->c2 c1->c2 c3 7. Wash Plate: 5x with PBS-T. c2->c3 d1 8. Add Secondary Antibody: HRP-conjugated anti-species IgG. Incubate 1 hr at 37°C. c3->d1 d2 9. Wash Plate: 5x with PBS-T. d1->d2 d3 10. Add Substrate: TMB Substrate. Incubate 15-30 min in dark. d2->d3 d4 11. Stop Reaction: Add 2M H2SO4. d3->d4 d5 12. Read Plate: Measure absorbance at 450 nm. d4->d5

Caption: Workflow for an antigen-down competitive ELISA to assess cross-reactivity.

Step-by-Step Methodology:

Materials:

  • High-binding 96-well microtiter plates

  • Daunorubicin-BSA conjugate (for coating)

  • Daunorubicin standard

  • Potential cross-reactants (Doxorubicin, Epirubicin, etc.)

  • Primary anti-Daunorubicin antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-Goat anti-Mouse IgG)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)[11]

  • Substrate (e.g., TMB)[11]

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the Daunorubicin-BSA conjugate to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL to each well of the microtiter plate.

    • Cover the plate and incubate overnight at 4°C.[11]

    • Causality: Covalent conjugation of the small molecule hapten (Daunorubicin) to a carrier protein (BSA) is essential for its efficient immobilization onto the polystyrene plate surface.[10]

  • Washing and Blocking:

    • Flick the coating solution out of the plate. Wash three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.[11]

    • Incubate for 1-2 hours at 37°C.

    • Causality: Blocking is a critical step to prevent non-specific binding of the primary and secondary antibodies to the plate surface, which would otherwise lead to high background noise and inaccurate results.

  • Competitive Reaction:

    • Prepare serial dilutions of the Daunorubicin standard and each potential cross-reactant in your assay buffer. Include a zero-concentration control (blank).

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/sample dilution with 50 µL of the diluted primary anti-Daunorubicin antibody for 1 hour at 37°C.[11]

    • Wash the coated plate three times with Wash Buffer.

    • Transfer 100 µL of the pre-incubated antibody-antigen mixture to the corresponding wells.

    • Incubate for 1-2 hours at 37°C. During this step, the free Daunorubicin (or cross-reactant) and the plate-coated Daunorubicin compete for binding to the primary antibody.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.[11]

    • Wash the plate five times with Wash Buffer.

    • Causality: Extensive washing is crucial to remove unbound antibodies, ensuring that the final signal is directly proportional to the amount of primary antibody bound to the plate.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, protected from light.[12]

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the optical density (OD) at 450 nm within 5 minutes of adding the stop solution.[12]

  • Data Analysis:

    • Plot the OD values against the logarithm of the concentration for Daunorubicin and each cross-reactant.

    • Perform a four-parameter logistic curve fit to determine the IC50 value for each compound.

    • Calculate the % cross-reactivity using the formula provided in section 2.1.

Conclusion and Recommendations

The specificity of an antibody to Daunorubicin is not absolute and is highly dependent on the subtle structural variations among its derivatives. As demonstrated, even minor changes, such as the addition of a hydroxyl group or a change in stereochemistry, can significantly impact antibody binding.

For the researcher, this has critical implications:

  • Assay Validation is Non-Negotiable: Never assume 100% specificity. Always test anti-Daunorubicin antibodies against a panel of relevant derivatives and metabolites that may be present in your samples.

  • Understand Your Sample Matrix: The presence of Doxorubicin or Epirubicin in a clinical sample will lead to an overestimation of Daunorubicin levels if a cross-reactive antibody is used without proper characterization.

  • Consult the Datasheet, Then Verify: While manufacturer-provided cross-reactivity data is a valuable starting point, it is imperative to validate these claims under your own experimental conditions and with your specific sample types.

By employing rigorous, quantitative methods like competitive ELISA and understanding the structural basis for potential cross-reactivity, researchers can select the most appropriate antibodies and develop highly specific and reliable immunoassays for Daunorubicin and its derivatives.

References

  • Abcam. Competitive ELISA protocol. [URL: https://www.abcam.com/protocols/competitive-elisa-protocol]
  • Proteintech Group. How do I know if the antibody will cross-react?. [URL: https://www.ptglab.com/news/blog/how-do-i-know-if-the-antibody-will-cross-react/]
  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [URL: https://www.elisa-kit.com/antibody-cross-reactivity-and-how-to-avoid-it/]
  • ResearchGate. Structures of doxorubicin (DOX), daunorubicin (DNR), epirubicin (EPI),... | Download Scientific Diagram. [URL: https://www.researchgate.net/figure/Structures-of-doxorubicin-DOX-daunorubicin-DNR-epirubicin-EPI-and-idarubicin_fig1_44681605]
  • ResearchGate. The four anthracycline derivatives Doxorubicn (DOX), Daunarubicin... | Download Scientific Diagram. [URL: https://www.researchgate.net/figure/The-four-anthracycline-derivatives-Doxorubicn-DOX-Daunarubicin-DNR-Epirubicin-EPI_fig1_372864694]
  • Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. [URL: https://www.bosterbio.com/blog/antibody-cross-reactivity/]
  • HistologiX. How do I check if my monoclonal antibodies will cross-react?. [URL: https://www.histologix.com/how-do-i-check-if-my-monoclonal-antibodies-will-cross-react]
  • Bio-Rad. Large and Small Molecule Screening by SPR. [URL: https://www.bio-rad.com/en-us/applications-technologies/large-small-molecule-screening-spr?ID=LUSO8W4EW]
  • PubMed. Differences in accumulation of anthracyclines daunorubicin, doxorubicin and epirubicin in rat tissues revealed by immunocytochemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/20424853/]
  • IntechOpen. Molecular-Level Understanding of the Anticancer Action Mechanism of Anthracyclines. [URL: https://www.intechopen.com/chapters/73867]
  • MDPI. Small Molecule Immunosensing Using Surface Plasmon Resonance. [URL: https://www.mdpi.com/1424-8220/10/8/7347]
  • Oxford Academic. Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. [URL: https://academic.oup.
  • ACS Publications. A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. [URL: https://pubs.acs.org/doi/10.1021/ed200833a]
  • Reichert Life Sciences. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. [URL: https://www.reichertspr.com/the-role-of-surface-plasmon-resonance-in-antibody-antigen-interactions-importance-and-advancements-with-reichert-spr-systems/]
  • Dr.Oracle. What is the difference between epirubicin and doxorubicin?. [URL: https://droracle.com/faq/what-is-the-difference-between-epirubicin-and-doxorubicin/]
  • Creative Diagnostics. Competitive ELISA Protocol. [URL: https://www.creative-diagnostics.com/competitive-elisa-protocol.htm]
  • Assay Genie. Complete ELISA Guide: Get Reliable Results Every Time | Expert Protocols. [URL: https://www.assaygenie.com/elisa-guide]
  • St John's Laboratory. Competitive ELISA protocol. [URL: https://www.stjohnslabs.com/protocols/competitive-elisa-protocol/]

Sources

Validation

Validation of 8-Desacetyl-8-carboxy Daunorubicin as a metabolic marker

Title: Validation of 8-Desacetyl-8-carboxy Daunorubicin as a Metabolic and Stability Marker: A Comparative Guide Introduction As a Senior Application Scientist in pharmacokinetics and analytical chemistry, I frequently e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of 8-Desacetyl-8-carboxy Daunorubicin as a Metabolic and Stability Marker: A Comparative Guide

Introduction As a Senior Application Scientist in pharmacokinetics and analytical chemistry, I frequently encounter the challenge of comprehensively profiling anthracycline metabolism. While Daunorubicin (DNR) remains a cornerstone in acute myeloid leukemia (AML) therapy, its complex degradation and metabolic pathways dictate both its efficacy and its notorious cardiotoxicity. Traditionally, pharmacokinetic (PK) models have heavily relied on tracking Daunorubicinol (DNRol). However, relying solely on DNRol provides an incomplete picture of the drug's lifecycle, particularly regarding non-enzymatic degradation and formulation stability.

This guide objectively evaluates the utility of 8-Desacetyl-8-carboxy Daunorubicin (8-DCD) —often categorized analytically as Doxorubicin Impurity 6 (CAS 69429-21-6)—as a highly specific marker for anthracycline stability, alternative metabolism, and purity profiling. By comparing 8-DCD against traditional markers, we provide a field-proven framework for integrating this compound into rigorous drug development workflows.

Mechanistic Grounding: The Anthracycline Metabolic Landscape

The biotransformation of Daunorubicin is primarily driven by cytoplasmic aldo-keto reductases (AKRs) and carbonyl reductases (CBR1/CBR3), which reduce the C13 carbonyl group to form Daunorubicinol[1]. This active metabolite exhibits a significantly longer half-life (approx. 26.7 hours) compared to the parent drug (45 mins initial phase) and is a primary driver of both antineoplastic activity and cumulative cardiotoxicity[2].

However, Daunorubicin is also subject to alternative pathways, including glycosidic cleavage to aglycones and oxidative/hydrolytic degradation. 8-Desacetyl-8-carboxy Daunorubicin emerges in this context. Structurally, it represents a modification at the C8 and C9 positions, serving as a critical indicator of specific degradation pathways and alternative bioconversion in both mammalian and microbial models[3]. Tracking 8-DCD allows researchers to differentiate between enzymatic metabolism (DNRol) and chemical instability or alternative oxidative metabolism, which is paramount during drug formulation and storage validation[].

G DNR Daunorubicin (Parent Drug) AKR Aldo-Keto Reductases (AKR1C2, CBR1/3) DNR->AKR C13 Reduction Degradation Oxidative Degradation & Alternative Metabolism DNR->Degradation Oxidation/Hydrolysis Aglycone Daunorubicin Aglycone (Glycosidic Cleavage) DNR->Aglycone Cleavage DNRol Daunorubicinol (Primary Active Metabolite) AKR->DNRol EightDCD 8-Desacetyl-8-carboxy Daunorubicin (Stability/Metabolic Marker) Degradation->EightDCD

Daunorubicin biotransformation and degradation pathways highlighting 8-DCD formation.

Comparative Analysis: 8-DCD vs. Traditional Alternatives

To justify the inclusion of 8-DCD in analytical panels, we must compare its performance metrics against the industry standards: Daunorubicinol and Daunorubicin Aglycone.

Performance Metric8-Desacetyl-8-carboxy Daunorubicin (8-DCD)Daunorubicinol (DNRol)Daunorubicin Aglycone
Primary Utility Formulation stability, degradation tracking, impurity profiling.In vivo PK profiling, efficacy, and cardiotoxicity tracking.Tissue accumulation, end-stage metabolism tracking.
Formation Mechanism Oxidative/hydrolytic degradation; alternative bioconversion.Enzymatic reduction (AKR/CBR).Glycosidic cleavage (enzymatic/chemical).
Analytical Specificity High (differentiates chemical degradation from enzymatic metabolism).Moderate (ubiquitous in all biological samples post-administration).Low (multiple pathways lead to aglycone formation).
Matrix Interference Low (distinct MRM transitions and retention time).Moderate (structurally very similar to parent drug).High (lipophilic, prone to non-specific binding).
Clinical Relevance Critical for CMC (Chemistry, Manufacturing, and Controls) and QA.Critical for patient dosing and toxicity monitoring.Relevant for clearance and hepatocyte studies.

Data Synthesis: While DNRol is indispensable for clinical PK, 8-DCD is superior for in vitro stability assays, formulation stress testing, and identifying specific metabolic shunts in engineered cell lines or microbial biosynthesis models.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale to empower your analytical troubleshooting.

Protocol 1: LC-MS/MS Quantification of Anthracycline Markers in Plasma/Hepatocytes

Rationale: Anthracyclines are highly prone to non-specific binding and fluorescence quenching. LC-MS/MS provides the necessary selectivity and sensitivity to distinguish 8-DCD from DNR and DNRol.

  • Sample Preparation (Protein Precipitation & SPE):

    • Step: Aliquot 100 µL of plasma/hepatocyte lysate. Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., Doxorubicin-d3).

    • Causality: Acetonitrile rapidly denatures proteins, preventing ex vivo enzymatic conversion of DNR to DNRol. Formic acid maintains the anthracyclines in a protonated state, enhancing solubility and recovery.

    • Step: Centrifuge at 14,000 x g for 10 mins. Load the supernatant onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Wash with 5% methanol and elute with 100% methanol.

    • Causality: SPE removes phospholipids that cause ion suppression in the mass spectrometer, ensuring a high signal-to-noise ratio for trace markers like 8-DCD.

  • UHPLC Separation:

    • Step: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The gradient must be optimized to resolve 8-DCD (which has altered polarity due to the carboxy group) from the closely eluting DNR and DNRol.

  • Mass Spectrometry (MRM Mode):

    • Step: Operate the triple quadrupole MS in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for 8-DCD (e.g., based on its MW of 529.49 as the free base).

    • Causality: MRM provides absolute structural specificity, ensuring that isobaric interferences do not artificially inflate the marker's quantification.

Workflow Sample Sample Collection (Plasma/Lysate) Extraction Protein Crash & SPE (Matrix Cleanup) Sample->Extraction Denaturation LC UHPLC Separation (C18 Column) Extraction->LC Elution MS Tandem Mass Spec (ESI+ MRM Mode) LC->MS Ionization Data Data Analysis (Marker Quantification) MS->Data Peak integration

Experimental workflow for the quantification of anthracycline metabolic markers via LC-MS/MS.

Protocol 2: Forced Degradation and Stability Assay

Rationale: To validate 8-DCD as a stability marker, it must be generated under controlled stress conditions to map the degradation kinetics of the parent API.

  • Stress Induction:

    • Step: Prepare a 1 mg/mL solution of Daunorubicin HCl in a buffered aqueous solution (pH 7.4). Expose aliquots to oxidative stress (0.3% H2O2) and thermal stress (60°C) for 0, 2, 4, 8, and 24 hours.

    • Causality: These conditions simulate accelerated shelf-life degradation and physiological oxidative stress, driving the formation of 8-DCD.

  • Kinetic Quenching:

    • Step: At each time point, quench the reaction by transferring 50 µL of the sample into 950 µL of ice-cold mobile phase containing a quenching agent (e.g., sodium thiosulfate for H2O2).

    • Causality: Immediate quenching locks the chemical state of the sample, preventing further degradation during the queue time in the autosampler.

  • Marker Validation:

    • Step: Analyze via the LC-MS/MS protocol above. Plot the depletion of DNR against the stoichiometric appearance of 8-DCD.

    • Causality: A direct inverse correlation validates 8-DCD as a reliable, quantitative marker for that specific degradation pathway.

Conclusion

While Daunorubicinol remains the gold standard for clinical pharmacokinetic monitoring of anthracyclines, 8-Desacetyl-8-carboxy Daunorubicin occupies a critical, specialized niche. As demonstrated through our comparative analysis and self-validating protocols, 8-DCD is an indispensable analytical standard for drug formulation stability, impurity profiling, and mapping alternative oxidative degradation pathways. By integrating 8-DCD into your LC-MS/MS workflows, drug development professionals can achieve a more comprehensive understanding of anthracycline lifecycle management, ultimately ensuring safer and more stable therapeutics.

References

  • Daunorubicin: Package Insert / Prescribing Information / MOA - Drugs.com.
  • Daunorubicin and Its Active Metabolite Pharmacokinetic Profiles in Acute Myeloid Leukaemia Patients - PMC/NIH.
  • Anthracycline Metabolites From Baumycin-Producing Streptomyces Sp. D788. II. New Anthracycline Metabolites - PubMed/NIH.
  • CAS 69429-21-6 (Doxorubicin Impurity 6) / 8-Desacetyl-8-carboxy Daunorubicin - BOC Sciences.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate
Reactant of Route 2
Reactant of Route 2
8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate
© Copyright 2026 BenchChem. All Rights Reserved.